Prolyl endopeptidase inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H32Br2N8O2 |
|---|---|
Molecular Weight |
888.6 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-[[3-[9-[[1-[2-(4-bromophenyl)-2-oxoethyl]triazol-4-yl]methyl]carbazol-3-yl]carbazol-9-yl]methyl]triazol-1-yl]ethanone |
InChI |
InChI=1S/C46H32Br2N8O2/c47-33-15-9-29(10-16-33)45(57)27-53-23-35(49-51-53)25-55-41-7-3-1-5-37(41)39-21-31(13-19-43(39)55)32-14-20-44-40(22-32)38-6-2-4-8-42(38)56(44)26-36-24-54(52-50-36)28-46(58)30-11-17-34(48)18-12-30/h1-24H,25-28H2 |
InChI Key |
VTXFSJDLVDEEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC4=CN(N=N4)CC(=O)C5=CC=C(C=C5)Br)C=CC(=C3)C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC9=CN(N=N9)CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Prolyl Endopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the function of prolyl endopeptidase (PREP or PEP), also known as prolyl oligopeptidase (POP), and the action of its inhibitors. Prolyl endopeptidase is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][2] Its unique structural and functional characteristics make it a significant target in drug development, particularly for neurodegenerative diseases, cognitive disorders, and inflammatory conditions.[3][4]
Core Mechanism of Prolyl Endopeptidase (PEP)
Prolyl endopeptidase is a cytosolic enzyme composed of two distinct domains: a catalytic domain with a canonical serine protease structure and a unique seven-bladed β-propeller domain.[3][5] This β-propeller domain functions as a "gating filter," restricting access to the active site. Consequently, only short oligopeptides, typically fewer than 30 amino acids in length, can serve as substrates.[1][5]
The catalytic mechanism does not follow a simple lock-and-key model but rather an induced-fit mechanism. The enzyme exists in an "open" conformation in its native state. The binding of a substrate peptide induces a significant conformational change, causing the two domains to move relative to each other into a "closed" state.[5][6] This movement encloses the substrate within the active site, where the catalytic triad (featuring Ser-533) can efficiently hydrolyze the post-proline peptide bond.[5] After cleavage, the domains return to the open conformation to release the products.
Mechanism of PEP Inhibition
PEP inhibitors are compounds designed to interact with the enzyme's active site, thereby preventing the hydrolysis of its natural substrates. These inhibitors can be peptide-like molecules or synthetic small molecules.[4] The primary mechanism of action involves the formation of a stable complex with the active site serine residue (Ser-533), often through a covalent or hemiacetal linkage, which effectively inactivates the enzyme.[5]
One example, Prolyl Endopeptidase Inhibitor 2 (also referred to as Compound 8), has been identified as an inhibitor with a moderate potency.[7] While its specific binding mode is not detailed in the available literature, it is presumed to function by occupying the active site, similar to other characterized inhibitors. The efficacy of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki).
The following table summarizes the inhibitory activities of several known PEP inhibitors against the enzyme from various sources.
| Inhibitor Name/Identifier | Type | Inhibitory Value | Source Organism/Tissue | Reference |
| S 17092 | Small Molecule | IC50: 1.2 nM | Cerebral PEP | [7] |
| Inhibitor 70 | (2-phenylcyclopropyl)carbonyl derivative | IC50: 0.9 nM | Rat Cortex | [8] |
| Compounds 30 & 32 | dicyclopropyl derivatives | IC50: 10-20 nM | Not Specified | [8] |
| Prolyl Endopeptidase Inhibitor 1 | Boc-Pro-prolinal | Ki: 15 nM | Not Specified | [7] |
| Compounds 24 & 25 | 4-phenylbutanoyl derivatives | IC50: ~30 nM | Not Specified | [8] |
| This compound | Compound 8 | IC50: 31.11 μM | Not Specified | [7] |
Downstream Signaling Pathways Modulated by PEP Inhibition
By preventing the degradation of specific peptide substrates, PEP inhibitors can exert significant effects on various physiological and pathological signaling pathways.
PEP is highly concentrated in the brain, where it plays a role in the maturation and degradation of neuropeptides and peptide hormones such as substance P, thyrotropin-releasing hormone (TRH), angiotensin, and vasopressin.[1][6] By inhibiting PEP, the bioavailability and functional lifespan of these neuroactive peptides are increased. This mechanism is thought to underlie the anti-amnesic and cognition-enhancing effects observed with some PEP inhibitors.[7][8]
PEP is implicated in inflammatory processes through multiple pathways.
-
PGP Matrikine Cascade: During inflammation, matrix metalloproteinase-9 (MMP-9) degrades collagen, producing peptide fragments. PEP then cleaves these fragments to generate the tripeptide Proline-Glycine-Proline (PGP), a potent neutrophil chemoattractant that perpetuates the inflammatory response.[9] PEP inhibitors block the final step of PGP production, thereby reducing neutrophil infiltration.
-
NF-κB Pathway: Certain PEP inhibitors, such as Oroxylin A-7-O-glucuronide and KYP-2047, have been shown to suppress the NF-κB signaling pathway.[7][10] They achieve this by preventing the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulates the transcription of pro-inflammatory genes.[7][10]
-
MAPK Pathway: The PEP inhibitor KYP-2047 has been observed to modulate the expression of key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as p38 and p-ERK, suggesting a role in regulating cellular responses to stress and inflammation.[10]
Key Experimental Protocols
This section details standardized methodologies for assessing PEP activity and inhibition.
This protocol is adapted from a sensitive method for determining PEP activity in biological samples.[11]
Materials:
-
Enzyme source (e.g., purified PEP, serum, tissue lysate)
-
Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (stock solution in DMSO)
-
Incubation Buffer: 100 mM K-phosphate buffer, pH 7.5
-
Stopping Solution: 1.5 M acetic acid
-
Fluorometer (λex = 370 nm, λem = 440 nm)
Procedure:
-
Pre-incubate 10 µL of the enzyme sample with 100 µL of incubation buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the substrate stock solution (final concentration e.g., 0.2 mM).
-
Incubate the reaction mixture for a defined period (e.g., 120 minutes) at 37°C.
-
Terminate the reaction by adding 500 µL of the stopping solution.
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin.
-
Prepare a blank control by adding the stopping solution before the substrate.
-
Calculate enzyme activity based on a standard curve of 7-amino-4-methylcoumarin.
This protocol outlines the steps to determine the IC50 value of a test compound.
Procedure:
-
Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the enzyme source and incubation buffer to each well.
-
Add a fixed volume of each inhibitor dilution (or solvent for control) to the wells.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding.[11]
-
Initiate the enzymatic reaction by adding the substrate (e.g., Z-Gly-Pro-AMC).
-
Follow the procedure for the PEP activity assay (steps 3-6 from section 4.1).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
This protocol is based on a commercially available ELISA kit methodology to quantify the active, nuclear-translocated form of NF-κB p65.[10]
Materials:
-
Nuclear and cytosolic protein extracts from cells/tissues treated with or without the PEP inhibitor.
-
NF-κB p65 ELISA Kit (e.g., Cusabio, CSB-E08789m or equivalent).
-
Microplate reader (450 nm).
Procedure:
-
Prepare nuclear and cytosolic extracts from experimental samples according to a validated cell fractionation protocol.
-
Add 100 µL of standards and samples to the wells of the anti-p65 antibody-coated plate.
-
Incubate for 2 hours at 37°C.
-
Wash the plate. Add 100 µL of HRP-conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate thoroughly. Add 90 µL of TMB substrate solution.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of p65 in the nuclear fractions based on the standard curve. A decrease in nuclear p65 in inhibitor-treated samples indicates inhibition of translocation.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]
- 11. researchgate.net [researchgate.net]
Prolyl Endopeptidase Inhibitor Target Engagement and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prolyl endopeptidase (PREP) as a therapeutic target, detailing the essential methodologies for assessing the target engagement and validation of its inhibitors. This document is designed to serve as a practical resource for professionals engaged in drug discovery and development.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase, also known as prolyl oligopeptidase (POP), is a serine protease that plays a pivotal role in the regulation of various peptide hormones and neuropeptides. It achieves this by selectively cleaving peptide bonds at the C-terminal side of proline residues. Among its known substrates are substance P, angiotensin, vasopressin, and thyrotropin-releasing hormone, which implicates PREP in a broad spectrum of physiological processes, including learning, memory, inflammation, and the regulation of blood pressure. The dysregulation of PREP activity has been linked to a number of pathological conditions, such as neurodegenerative diseases, psychiatric disorders, and inflammatory conditions. This has positioned PREP as a compelling target for the development of novel therapeutics.
Quantitative Data for PREP Inhibitors
A primary objective in the field is the development of potent and selective inhibitors of PREP. The following table presents a summary of quantitative data for several well-characterized PREP inhibitors, offering a comparative look at their potency and selectivity. It is important to note that Ki and IC50 values can differ based on the specific conditions of the assay, such as the concentration of the substrate and the source of the enzyme. The Cheng-Prusoff equation is a useful tool for converting IC50 values to Ki values, though this conversion requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) for the enzyme-substrate interaction.[1][2]
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |
| KYP-2047 | PREP | 0.023[3] | - | Highly specific for PREP.[3] |
| Z-Prolyl-prolinal | PREP | 14[4] | 1.61 ± 0.12[5][6] | A selective PREP inhibitor.[5][6] |
| S 17092 | PREP | - | 1.2 | An orally active cerebral PREP inhibitor. |
| JTP-4819 | PREP | - | - | A potent and selective inhibitor of PREP. |
| Benzyloxycarbonyl-methionyl-cyanopyrrolidine | PREP | - | 2.01 ± 0.14[5][6] | A non-selective PREP inhibitor.[5][6] |
| Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | PREP | - | 8000[7] | A peptide-based inhibitor derived from human beta-casein.[7] |
Experimental Protocols for Target Engagement and Validation
The successful development of a drug candidate is contingent upon the use of robust methods to confirm its interaction with the intended target within a cellular environment. This section provides detailed protocols for three key methodologies employed in the assessment of target engagement for PREP inhibitors.
Prolyl Endopeptidase Activity Assay
This assay is fundamental for determining the enzymatic activity of PREP and for assessing the in vitro potency of its inhibitors. A widely used approach employs a fluorogenic substrate, such as Z-Gly-Pro-AMC (Z-Glycyl-L-prolyl-7-amido-4-methylcoumarin).[8]
Materials:
-
Purified PREP enzyme
-
Assay buffer: 20 mM Tris-HCl, pH 7.5, containing 0.1 M NaCl and 1 mM EDTA[9]
-
Z-Gly-Pro-AMC substrate stock solution (in DMSO)[8]
-
PREP inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Microplate fluorometer (λex = 380 nm, λem = 465 nm)[8]
Protocol:
-
Prepare serial dilutions of the PREP inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the PREP enzyme solution to each well.
-
Add 10 µL of each inhibitor dilution to the corresponding wells. For control (uninhibited) and blank wells, add 10 µL of assay buffer containing the same concentration of DMSO.
-
Incubate the plate at 37°C for 15 minutes.[8]
-
Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should ideally be at or below the Km of the enzyme.
-
Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.[9]
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells or cell lysates by measuring the change in thermal stability of a target protein upon ligand binding.[10][11][12][13]
Materials:
-
HEK293 cells or another suitable cell line expressing PREP[11]
-
Cell culture medium
-
PREP inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Western blot reagents, including antibodies against PREP and a loading control
Protocol:
-
Cell Treatment:
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling period at room temperature.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Carefully transfer the supernatant to fresh tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PREP, as well as an antibody for a loading control.
-
Develop the blot and quantify the intensity of the bands.
-
-
Data Analysis:
-
Plot the relative intensity of the soluble PREP band as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the resulting melting curve is indicative of target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP employs chemical probes that covalently bind to the active sites of enzymes, allowing for the profiling of their functional state. For serine hydrolases such as PREP, fluorophosphonate (FP)-based probes like FP-rhodamine are commonly utilized.[15][16][17]
Materials:
-
Cell or tissue lysate containing PREP
-
PREP inhibitor
-
SDS-PAGE reagents
-
In-gel fluorescence scanner
Protocol:
-
Inhibitor Incubation:
-
Pre-incubate the cell lysate (at a total protein concentration of 1 mg/mL) with the PREP inhibitor at various concentrations for 30 minutes at room temperature. A vehicle control should be included.
-
-
Probe Labeling:
-
Add the FP-rhodamine probe to the lysates to a final concentration of 1 µM.[15]
-
Incubate the mixture for 30 minutes at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
The intensity of the fluorescent band corresponding to PREP will diminish in the presence of a competing inhibitor.
-
Quantify the band intensities to determine the IC50 of the inhibitor for PREP within a complex proteome.
-
Photoaffinity Labeling (PAL)
PAL is a technique used to covalently link a small molecule inhibitor to its protein target through photo-activation, which facilitates target identification and validation. This method often requires the synthesis of an inhibitor derivative that includes a photoreactive group (such as a diazirine) and an enrichment tag (like biotin or an alkyne for click chemistry).[18][19][20][21][22]
Materials:
-
A PREP inhibitor modified with a diazirine and a biotin tag
-
Cell lysate or intact cells
-
UV lamp (350-365 nm)[22]
-
Streptavidin beads
-
Western blot reagents
Protocol:
-
Probe Incubation:
-
Incubate the cell lysate or intact cells with the photoaffinity probe for a designated period. To demonstrate specificity, a competition experiment should be included where the cells are co-incubated with an excess of the unmodified inhibitor.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partners.
-
-
Enrichment of Labeled Proteins:
-
If using intact cells, lyse them at this stage.
-
Add streptavidin beads to the lysate to capture the biotin-tagged protein-probe complexes.
-
Wash the beads thoroughly to remove any non-specifically bound proteins.
-
-
Target Identification:
-
Elute the bound proteins from the beads.
-
The proteins can then be identified by mass spectrometry, or the presence of PREP can be confirmed by Western blot.
-
Signaling Pathways and Logical Relationships
PREP is involved in signaling pathways that are fundamental to inflammation and cellular homeostasis. A thorough understanding of how PREP inhibitors modulate these pathways is crucial for validating their therapeutic potential.
PREP and NF-κB/MAPK Signaling
PREP can influence the NF-κB and MAPK signaling pathways, primarily through its role in the degradation of signaling peptides like substance P and angiotensin II.
-
Substance P: This neuropeptide is known to activate the NF-κB and MAPK pathways, which leads to the production of pro-inflammatory cytokines.[23][24][25][26] PREP degrades substance P, thereby acting as a downregulator of these inflammatory responses. Consequently, the inhibition of PREP is expected to increase the levels of substance P, which could potentially lead to a pro-inflammatory effect in certain contexts.
-
Angiotensin II: As a key component of the renin-angiotensin system, this peptide hormone can also activate MAPK signaling pathways, contributing to cellular growth and hypertrophy.[27][28][29][30] PREP is capable of processing angiotensin I to angiotensin-(1-7), a peptide that often exerts effects that are contrary to those of angiotensin II.[27][29]
The following diagrams provide a visual representation of these relationships and the general workflow for the target engagement and validation of PREP inhibitors.
Caption: PREP's role in modulating NF-κB and MAPK signaling.
Caption: Workflow for PREP inhibitor target validation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of target engagement is an indispensable step in the development of PREP inhibitors. The methodologies described in this guide, which range from in vitro activity assays to cellular target engagement techniques such as CETSA, ABPP, and PAL, provide a solid framework for confirming the mechanism of action of novel therapeutic candidates. A detailed understanding of the signaling pathways that are modulated by PREP will be instrumental in the development of effective and selective inhibitors for the treatment of a wide array of human diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice [pbmc.ibmc.msk.ru]
- 7. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 23. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-kappaB activation precedes increases in mRNA encoding neurokinin-1 receptor, proinflammatory cytokines, and adhesion molecules in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comparison of the properties and enzymatic activities of three angiotensin processing enzymes: angiotensin converting enzyme, prolyl endopeptidase and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Role of p38 MAPK and MAPKAPK-2 in angiotensin II-induced Akt activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prolyl Oligopeptidase-Dependent Angiotensin II Conversion to Angiotensin-(1-7) in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
Prolyl Oligopeptidase (POP): A Core Regulator in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2][3] Initially recognized for its role in the metabolism of neuropeptides and hormones in the central nervous system, a growing body of evidence has implicated POP as a significant modulator of inflammatory processes.[4][5] Its involvement extends from neuroinflammation to systemic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, making it an attractive therapeutic target.[1][2][6]
This technical guide provides a comprehensive overview of the role of POP in inflammatory diseases, detailing its enzymatic functions, associated signaling pathways, and quantitative data from key studies. It also includes detailed experimental protocols for researchers investigating this enzyme.
The Enzymatic Role of POP in Generating Immunoactive Peptides
POP's influence on inflammation is primarily mediated through its enzymatic activity, which generates both pro-inflammatory and anti-inflammatory peptides from larger precursors.[7][8] This dual functionality places POP at a critical junction in the regulation of the inflammatory response.
-
Pro-Inflammatory Peptide Generation: In concert with matrix metalloproteinases (MMPs), POP is essential for the generation of N-acetyl-proline-glycine-proline (Ac-PGP).[2][6] During tissue injury and inflammation, MMPs degrade extracellular matrix collagen into fragments. POP then further cleaves these fragments to produce PGP, which is subsequently acetylated to form Ac-PGP.[9] Ac-PGP is a potent neutrophil chemoattractant that acts via CXCR2 receptors, promoting a self-sustaining cycle of neutrophilic inflammation.[2][10] This mechanism is particularly relevant in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD).[6][9]
-
Anti-Inflammatory and Anti-Fibrotic Peptide Generation: POP is also involved in the digestion of thymosin β4 to produce the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP).[2] Ac-SDKP exhibits significant anti-inflammatory, anti-fibrotic, and angiogenesis-promoting properties.[2][11] This pathway highlights the complex, context-dependent role of POP in modulating inflammation and tissue repair.
POP in Inflammatory Signaling and Disease Pathogenesis
Beyond generating bioactive peptides, POP is directly implicated in signaling pathways that govern inflammation, particularly the NF-κB pathway.[12][13] Furthermore, its expression and activity are altered in several inflammatory diseases.
Studies using selective POP inhibitors, such as KYP-2047, have demonstrated that inhibiting POP can suppress the activation of the NF-κB pathway.[12][13] In models of intestinal ischemia-reperfusion and pulmonary fibrosis, treatment with KYP-2047 led to a significant decrease in the nuclear translocation of NF-κB and a corresponding reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2.[13] This suggests that POP activity, either directly or indirectly, contributes to the upstream signaling that activates this critical inflammatory transcription factor.
POP's dysregulation has been documented in various inflammatory conditions.
-
Neuroinflammation: POP is implicated in neurodegenerative diseases that have a significant neuroinflammatory component.[1][4] It is secreted by activated microglial cells and can be toxic to neurons.[14] POP levels are reportedly increased in the brains of animal models following inflammatory insults.[7][15]
-
Multiple Sclerosis (MS): In patients with relapsing-remitting MS, a significant decrease in plasma POP activity has been observed, which may be due to oxidative inactivation of the enzyme.[6][16] This suggests that circulating POP activity could serve as a biomarker for inflammation and oxidative stress in MS.[6]
-
Rheumatoid Arthritis (RA): POP activity is significantly increased in the synovial membrane of knee joints from patients with RA compared to those with osteoarthritis.[17] This elevated activity correlates with the volume of joint fluid, suggesting a role in local joint inflammation.[17]
-
Inflammatory Bowel Disease (IBD): The POP-MMP-collagen pathway is a key driver of inflammation in IBD.[9] By generating the neutrophil chemoattractant Ac-PGP, POP contributes to a vicious cycle of neutrophil infiltration and tissue damage in the intestine.[9][18]
-
Pulmonary and Liver Inflammation: POP inhibitors have shown therapeutic potential in animal models of pulmonary fibrosis and nonalcoholic fatty liver disease (NAFLD) by reducing inflammation, fibrosis, and angiogenesis.[2][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on POP in inflammatory diseases.
Table 1: Alterations in POP Activity and Expression in Inflammatory Diseases
| Disease | Sample Type | Finding | Reference(s) |
| Multiple Sclerosis | Plasma | Decreased enzymatic activity in relapsing-remitting MS patients compared to healthy controls. | [6][16] |
| Rheumatoid Arthritis | Synovial Membrane | Higher enzymatic activity in RA patients compared to osteoarthritis patients. | [6][17] |
| Liver Cirrhosis | Plasma | Circulatory POP activity negatively correlates with the severity of the disease. | [15][19] |
| Neuroinflammation | Rat Brain (PCS model) | Significantly increased POP levels in the hippocampus, striatum, and cerebellum. | [15][19] |
Table 2: Effects of POP Inhibitors on Inflammatory Markers in Preclinical Models
| Model | Inhibitor | Dose/Concentration | Key Findings | Reference(s) |
| Pulmonary Fibrosis (in vitro, A549 cells) | KYP-2047 | 1, 10, 50 µM | Reduced LPS-induced expression of IL-18 and TNF-α. | [12] |
| Pulmonary Fibrosis (in vivo, mouse) | KYP-2047 | 1, 2.5, 5 mg/kg | Modulated the IκBα/NF-κB pathway; reduced pro-inflammatory cytokines. | [12] |
| Intestinal Ischemia-Reperfusion (in vivo, mouse) | KYP-2047 | 2.5, 5 mg/kg | Decreased NF-κB nuclear translocation; reduced iNOS and COX-2 expression. | [13] |
| Retinal Pigment Epithelial Cells (in vitro) | KYP-2047 | - | Alleviated MG-132-induced production of the pro-inflammatory cytokine IL-6. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of POP and its role in inflammation. Below are standard protocols for key assays.
This protocol is based on the use of a fluorogenic substrate to measure POP's enzymatic activity.
Materials:
-
Sample homogenates (e.g., tissue lysates, plasma)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 100 mM Tris-HCl, pH 7.4 with 1 mM EDTA and 3 mM DTT.[21][22]
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), stock solution in DMSO.
-
POP Inhibitor (for control): e.g., S17092 or Z-Pro-prolinal (ZPP).[21][23]
-
96-well black microtiter plates.
-
Fluorometer/plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Prepare sample homogenates and determine total protein concentration (e.g., via BCA assay) for normalization.
-
In a 96-well plate, add 50 µg of protein homogenate to each well.
-
For control wells, pre-incubate the homogenate with a specific POP inhibitor (e.g., 20 µM S17092) for 30 minutes at 37°C.[21]
-
Add assay buffer to bring the total volume to a pre-determined level (e.g., 100 µL).
-
Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to a final concentration of 50 µM.[21]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence of the released AMC product using a fluorometer set to Ex/Em wavelengths of 360/460 nm.
-
Quantify the activity against an AMC standard curve.
-
Express specific POP activity as pmol AMC released per minute per mg of total protein.[21]
This protocol provides a general workflow for detecting proteins like NF-κB, IκBα, iNOS, and COX-2.
Materials:
-
Cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus, PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for target proteins (e.g., anti-NF-κB p65, anti-IκBα, anti-iNOS, anti-COX-2) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Separate 20-50 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis and normalize the protein of interest to the loading control.
This protocol describes a standard sandwich ELISA for quantifying secreted cytokines (e.g., TNF-α, IL-6, IL-18) in culture supernatants or plasma.
Materials:
-
ELISA plate (e.g., Nunc Maxisorb).
-
Capture Antibody: Specific for the target cytokine.
-
Detection Antibody: Biotin-conjugated, specific for the target cytokine.
-
Recombinant cytokine standard.
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Enzyme Reagent: Streptavidin-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader (450 nm).
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[24]
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate 3 times.
-
Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours.
-
Wash the plate 3 times.
-
Add Streptavidin-HRP and incubate for 20-30 minutes in the dark.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate until a sufficient color change is observed (5-20 minutes).
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.[24][25]
Conclusion and Future Directions
Prolyl oligopeptidase is emerging as a pivotal enzyme in the complex landscape of inflammation. Its ability to generate both pro- and anti-inflammatory peptides, coupled with its influence on key signaling pathways like NF-κB, positions it as a critical regulatory node.[1][13] The dysregulation of POP activity in numerous inflammatory diseases underscores its potential as both a valuable biomarker and a promising therapeutic target.[6][16][17]
The development of specific and potent POP inhibitors has provided essential tools for dissecting its function and has shown significant promise in preclinical models of inflammatory disease.[12][13][26] Future research should focus on elucidating the precise molecular mechanisms by which POP modulates inflammatory signaling and exploring the therapeutic efficacy of POP inhibitors in a broader range of clinical contexts. A deeper understanding of its non-enzymatic, protein-protein interaction-dependent functions may also unveil new avenues for therapeutic intervention.[2][14]
References
- 1. Prolyl Oligopeptidase: A Rising Star on the Stage of Neuroinflamm...: Ingenta Connect [ingentaconnect.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 15. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activities of dipeptidyl peptidase II, dipeptidyl peptidase IV, prolyl endopeptidase, and collagenase-like peptidase in synovial membrane from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients | Publicación [silice.csic.es]
- 20. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prolyl oligopeptidase activity assay. [bio-protocol.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Prolyl Oligopeptidase From Leishmania infantum: Biochemical Characterization and Involvement in Macrophage Infection [frontiersin.org]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
Prolyl Endopeptidase Inhibition: A Deep Dive into Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing peptides, has emerged as a significant therapeutic target for a spectrum of disorders, including neurodegenerative diseases, inflammatory conditions, and metabolic syndromes. Inhibition of PREP activity has been shown to exert profound effects on various intracellular signaling cascades, thereby influencing cellular processes ranging from proliferation and differentiation to inflammation and autophagy. This technical guide provides a comprehensive overview of the key cellular pathways modulated by PREP inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues.[1] Its substrates include a variety of neuropeptides and peptide hormones, such as substance P, vasopressin, and angiotensin.[1][2] Beyond its enzymatic role, PREP is also implicated in protein-protein interactions, suggesting a broader function in cellular signaling.[3] Altered PREP activity has been linked to several pathological conditions, making its inhibition a promising therapeutic strategy.[3][4]
Core Cellular Pathways Modulated by PREP Inhibition
Inhibition of PREP has been demonstrated to significantly impact several key signaling pathways that are central to cellular function and disease pathogenesis. These include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the Nuclear Factor-kappa B (NF-κB) signaling cascade, and the autophagy pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.[5] Studies have shown that PREP inhibition can modulate the phosphorylation status of key proteins in this pathway, particularly ERK1/2.
A diagram illustrating the MAPK/ERK signaling pathway and the influence of PREP inhibition is presented below.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, immunity, and cell survival.[6] PREP inhibition has been shown to attenuate inflammatory responses by modulating the activity of the NF-κB pathway. This is often observed through changes in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[7]
Below is a diagram of the NF-κB signaling pathway and the impact of PREP inhibition.
Autophagy Pathway
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis.[8] PREP has been identified as a negative regulator of autophagy.[9] Inhibition of PREP can enhance autophagic flux, a process that is often monitored by observing the levels of key autophagy markers such as LC3-II and p62.[9][10]
The following diagram illustrates the regulation of autophagy by PREP.
Quantitative Data on Pathway Modulation
The effects of PREP inhibition on these signaling pathways have been quantified in various studies. The following tables summarize key quantitative findings.
Table 1: Modulation of MAPK/ERK Pathway Components by PREP Inhibitors
| Cell Line/Model | PREP Inhibitor | Concentration | Change in p-ERK1/2 Levels | Reference |
| Adrenocortical Carcinoma (H295R) | PD184352 | 0.1, 1, 10 µM | Significant decrease | [11] |
| HEK-293T cells | Peptide 16 | 100 µM | 15% inhibition | [12] |
Table 2: Modulation of NF-κB Pathway Components by PREP Inhibitors
| Cell Line/Model | PREP Inhibitor | Concentration | Change in NF-κB Activity | Reference |
| Human Dental Pulp Stem Cells | Curcumin/Liposome | Not specified | Down-regulation of NF-κB, ERK, and p-ERK | [13] |
| IL-1β/TNF-α stimulated cells | SC-514 | 25, 100 µM | Significant differences in NF-κB nuclear translocation | [7] |
Table 3: Modulation of Autophagy Markers by PREP Inhibitors
| Cell Line/Model | PREP Inhibitor | Concentration | Change in Autophagy Markers | Reference |
| HFD-mice and PA-exposed HepG2 cells | KYP-2047 | 10 µM | Ameliorated impaired autophagy | [3] |
| HEK-293 and SH-SY5Y cells | Not specified | Not specified | Increased PP2A activity, induced autophagy | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides an overview of key experimental protocols used to study the effects of PREP inhibition.
Prolyl Endopeptidase Activity Assay (Fluorimetric)
This assay measures the enzymatic activity of PREP by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
PREP-containing sample (e.g., cell lysate, serum)
-
PREP inhibitor of interest
-
Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[14]
-
Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC)[14]
-
Stopping Solution (e.g., 1.5 M acetic acid)[14]
-
Fluorometer (Excitation: 370 nm, Emission: 440 nm)[14]
Procedure:
-
Pre-incubate the PREP sample with the PREP inhibitor or vehicle control in assay buffer for a specified time (e.g., 15 minutes) at 37°C.[14]
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 120 minutes).[14]
-
Stop the reaction by adding the stopping solution.[14]
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer.
-
Calculate PREP activity based on a standard curve of known AMC concentrations.
The following diagram outlines the workflow for the PREP activity assay.
References
- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prolyl-oligopeptidase-inhibition-activates-autophagy-via-protein-phosphatase-2a - Ask this paper | Bohrium [bohrium.com]
- 3. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of Prolyl Endopeptidase Inhibition on Neuropeptide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the regulation of various physiological processes through the metabolism of proline-containing peptides.[1][2] Many of these peptides function as neuropeptides and peptide hormones, making PREP a significant target for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and metabolic disorders.[3][4] This technical guide provides an in-depth analysis of the effects of prolyl endopeptidase inhibitors on the metabolism of key neuropeptides, with a focus on Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH). For the purpose of this guide, "Prolyl Endopeptidase Inhibitor 2" will be represented by well-characterized, potent, and specific inhibitors from scientific literature to illustrate the downstream effects on neuropeptide metabolism.
Mechanism of Action of Prolyl Endopeptidase and its Inhibition
Prolyl endopeptidase specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides that are typically less than 30 amino acids in length.[2] The enzyme consists of two domains: a catalytic domain with a canonical serine protease triad and a seven-bladed β-propeller domain that acts as a gate, restricting access of larger substrates to the active site.[2][4] The catalytic mechanism involves an "induced-fit" model where the binding of a substrate induces a conformational change, closing the enzyme around the substrate for cleavage.[4]
Prolyl endopeptidase inhibitors are designed to interact with the active site of the enzyme, thereby preventing the cleavage of its substrates. These inhibitors are often peptide-like molecules that mimic the natural substrates of PREP. By blocking PREP activity, these inhibitors can effectively increase the local concentrations and prolong the signaling effects of various neuropeptides.
Quantitative Effects of PREP Inhibition on Neuropeptide Levels
The inhibition of prolyl endopeptidase leads to a measurable increase in the levels of its neuropeptide substrates in various tissues, particularly in the brain. The following tables summarize the quantitative data from preclinical studies investigating the in vivo effects of specific PREP inhibitors on the concentrations of Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone.
| Neuropeptide | PREP Inhibitor | Animal Model | Brain Region | Dose | Change in Neuropeptide Level | Reference |
| Substance P | JTP-4819 | Rat | Cerebral Cortex | 1 mg/kg, p.o. | Increased | [5] |
| JTP-4819 | Rat | Cerebral Cortex | 3 mg/kg, p.o. | Increased | [5] | |
| JTP-4819 | Rat | Hippocampus | 1 mg/kg, p.o. | Increased | [5] | |
| JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] | |
| Arginine-Vasopressin | JTP-4819 | Rat | Cerebral Cortex | 1 mg/kg, p.o. | Increased | [5] |
| JTP-4819 | Rat | Cerebral Cortex | 3 mg/kg, p.o. | Increased | [5] | |
| JTP-4819 | Rat | Hippocampus | 1 mg/kg, p.o. | Increased | [5] | |
| JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] | |
| Thyrotropin-Releasing Hormone | JTP-4819 | Rat | Hippocampus | 3 mg/kg, p.o. | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PREP inhibitors and neuropeptide metabolism.
In Vitro Prolyl Endopeptidase Activity Assay
This protocol describes a fluorometric method for measuring PREP activity in tissue homogenates.
Materials:
-
Tissue homogenate (e.g., brain cortex)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
PREP inhibitor (test compound)
-
Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
-
96-well black microplates
Procedure:
-
Prepare tissue homogenates in ice-cold assay buffer.
-
Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
In a 96-well black microplate, add 50 µL of tissue supernatant.
-
Add 10 µL of the PREP inhibitor at various concentrations or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate (final concentration 100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of AMC release, which is proportional to the PREP activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Quantification of Neuropeptides by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of neuropeptides (e.g., Arginine-Vasopressin) in biological samples.[6][7][8]
Materials:
-
Biological sample (e.g., brain tissue extract, plasma)
-
Coating buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the neuropeptide of interest
-
Biotinylated secondary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution: 2 N H2SO4
-
96-well microplates
-
Microplate reader with absorbance detection at 450 nm
Procedure:
-
Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the standard or sample to each well.
-
Add 50 µL of the biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the neuropeptide in the samples.
Neuropeptide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive and specific quantification of neuropeptides (e.g., Thyrotropin-Releasing Hormone) in complex biological matrices.[9][10][11]
Materials:
-
Biological sample (e.g., brain tissue homogenate)
-
Extraction solution: Acetonitrile with 0.1% formic acid
-
Internal standard (isotopically labeled version of the target neuropeptide)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
Homogenize the tissue sample in the extraction solution.
-
Add a known amount of the internal standard to the homogenate.
-
Centrifuge the sample to precipitate proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC injection.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the neuropeptide from other components using a reverse-phase gradient.
-
Detect and quantify the neuropeptide and its internal standard using multiple reaction monitoring (MRM) mode.
-
The ratio of the peak area of the endogenous neuropeptide to the peak area of the internal standard is used to calculate the concentration of the neuropeptide in the original sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the neuropeptides discussed and a typical experimental workflow for evaluating PREP inhibitors.
Conclusion
Prolyl endopeptidase inhibitors represent a promising class of therapeutic agents with the potential to modulate a wide range of physiological and pathological processes by preventing the degradation of key neuropeptides. The data presented in this technical guide demonstrate that inhibition of PREP leads to a significant increase in the levels of Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone in the brain. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the effects of novel PREP inhibitors. The visualization of the associated signaling pathways highlights the intricate molecular mechanisms through which these neuropeptides exert their effects. Further research into the development of potent and specific PREP inhibitors will be crucial for translating these findings into effective clinical therapies for a variety of disorders.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase on TRH degradation in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. scribd.com [scribd.com]
- 8. lifescience-market.com [lifescience-market.com]
- 9. Quantification of thyrotropin-releasing hormone by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Prolyl Endopeptidase (PREP) Gene Expression in Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues within peptides up to 30 amino acids long.[1] Its high expression in the central nervous system and its involvement in various cellular processes have implicated PREP in the pathophysiology of a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of PREP gene and protein expression in various disease models, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it modulates.
Data Presentation: PREP Expression and Activity in Disease Models
The following tables summarize quantitative data on PREP mRNA expression, protein levels, and enzyme activity across various disease models, providing a comparative overview for researchers.
| Disease Model | Tissue/Cell Type | Method | Change in PREP Expression/Activity | Reference |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease (AD) | Mouse Brain (APdE9 model with LPS) | Proteomics | ▲ 2-fold increase in cytosolic protein | [3] |
| Parkinson's Disease (PD) Animal Model | Substantia Nigra | Immunohistochemistry | Colocalization with α-synuclein aggregates | [4] |
| Schizophrenia Animal Model (SHR rats) | Plasma | Enzymatic Assay | ▼ Significantly lower activity | [1] |
| Schizophrenia Animal Model (SHR rats) | Prefrontal Cortex | Enzymatic Assay | ▼ Significant decrease in activity after antipsychotic treatment | [1] |
| Inflammatory Conditions | ||||
| Neuroinflammation (Portacaval Shunt Rats) | Hippocampus, Striatum, Cerebellum | Immunological Techniques | ▲ Significant increase in protein levels | |
| Neuroinflammation (Portacaval Shunt Rats) | Plasma | Western Blot | ▼ 52.58% decrease in protein levels | |
| Cancer | ||||
| Non-Small Cell Lung Cancer (NSCLC) | Lung Tumor Tissue vs. Adjacent Normal Tissue | Not Specified | ▲ Much higher expression | [5] |
| Glioblastoma (TCGA data) | Tumor Tissue | Gene Expression Analysis | Variable expression patterns | [6][7] |
| Breast Cancer Cell Lines (MCF-7, etc.) | Cell Lines | RNA-seq | Aberrant m5C methylation patterns | [8] |
| Lung Adenocarcinoma (TCGA data) | Tumor Tissue | RNA-seq | Variable expression, potential prognostic marker | [9][10] |
Note: This table represents a selection of available quantitative data. Further research is needed to expand this dataset across a wider range of disease models and cancer cell lines.
Experimental Protocols
Detailed methodologies for the quantification of PREP gene expression, protein levels, and enzyme activity are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Quantitative Real-Time PCR (qPCR) for PREP mRNA Expression
This protocol outlines the steps for measuring human PREP mRNA levels using SYBR Green-based qPCR.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
b. qPCR Reaction Setup:
-
Prepare a master mix for the qPCR reaction. For a single 20 µL reaction, combine:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Gently mix and spin down the components.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run at least three technical replicates for each sample and target.
c. Human PREP qPCR Primers:
d. qPCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[11]
e. Data Analysis:
-
Determine the cycle threshold (Ct) values for PREP and a validated reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PREP using the ΔΔCt method.[12]
Caption: Workflow for PREP mRNA quantification by qPCR.
Western Blotting for PREP Protein Expression
This protocol provides a general guideline for detecting PREP protein levels in cell lysates or tissue homogenates.
a. Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[13][14]
-
Tissue Homogenates: Homogenize dissected tissue in RIPA buffer on ice using a Dounce homogenizer or a tissue homogenizer.[15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
b. SDS-PAGE and Transfer:
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against PREP overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended, but should be optimized.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:10000 for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PREP band intensity to a loading control protein (e.g., GAPDH or β-actin).
Caption: Workflow for PREP protein quantification by Western Blot.
Prolyl Endopeptidase (PREP) Enzyme Activity Assay
This fluorometric assay measures the enzymatic activity of PREP based on the cleavage of a specific substrate.
a. Reagents:
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5.[3]
-
Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC).[18] Prepare a stock solution in DMSO.
-
Stopping Solution: 1.5 M Acetic Acid.[3]
-
Sample: Cell lysate or tissue homogenate prepared in a suitable buffer.
b. Assay Procedure:
-
In a 96-well black plate, add 100 µL of assay buffer to each well.
-
Add 10 µL of the sample (e.g., serum or diluted tissue homogenate) to the wells.[3]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the Z-Gly-Pro-AMC substrate solution (final concentration 0.2 mM).[3]
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[3][18]
-
Stop the reaction by adding 500 µL of the stopping solution.[3]
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a microplate reader with excitation at ~360-370 nm and emission at ~440-460 nm.[3][18]
-
Include a blank control (sample with stopping solution added before the substrate) and a substrate-only control.
-
Generate a standard curve using known concentrations of AMC to quantify the amount of product formed.
c. Data Analysis:
-
Calculate the rate of AMC production (e.g., in pmol/min).
-
Normalize the activity to the total protein concentration of the sample (e.g., pmol/min/mg protein).
Caption: Workflow for PREP enzymatic activity measurement.
Signaling Pathways Involving PREP
PREP is implicated in several key signaling pathways that are dysregulated in disease. The following diagrams illustrate its role in the context of α-synuclein aggregation in Parkinson's disease and its potential interaction with the TGF-β signaling pathway.
PREP and α-Synuclein Aggregation in Parkinson's Disease
In Parkinson's disease, PREP has been shown to directly interact with α-synuclein, a protein central to the formation of Lewy bodies.[9] This interaction accelerates the aggregation of α-synuclein, contributing to the pathology of the disease.[9] PREP inhibitors have been demonstrated to reduce this aggregation, suggesting a therapeutic potential.[9]
Caption: PREP's role in α-synuclein aggregation.
Potential Interaction of PREP with the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and fibrosis. While the direct interaction between PREP and the TGF-β pathway is an area of ongoing research, some studies suggest that PREP inhibitors can modulate components of this pathway. For instance, a PREP inhibitor was shown to reduce the expression of p-JAK2 and STAT3, which can be downstream of TGF-β signaling, in a model of pulmonary fibrosis.[3] This suggests an indirect regulatory role of PREP on this pathway.
Caption: Potential modulation of TGF-β signaling by PREP.
Conclusion
The expression and activity of prolyl endopeptidase are significantly altered in various disease models, highlighting its potential as a therapeutic target and a biomarker. This guide provides a foundational understanding of PREP's role in disease, along with practical protocols for its study. Further research is warranted to fully elucidate the quantitative changes in PREP expression across a broader spectrum of diseases and to clarify its precise mechanisms of action within complex signaling networks. The continued investigation of PREP will be crucial for the development of novel diagnostic and therapeutic strategies for a range of debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Gene Expression Data-Driven Identification of Molecular Signatures, Prognostic Biomarkers, and Drug Targets for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Prolyl Oligopeptidase Restores Prohibitin 2 Levels in Psychosis Models: Relationship to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of glioblastoma-specific prognostic biomarkers via an integrative analysis of DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the m5C epitranscriptome of mRNAs in breast cancer cells through genome engineering and long-read sequencing approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kaggle.com [kaggle.com]
- 10. Bioinformatics Analysis and Screening of Potential Target Genes Related to the Lung Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Patterns Associated with Survival in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Relevance to the Schizophrenia Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. img.abclonal.com [img.abclonal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. High-resolution profiling of lung adenocarcinoma identifies expression subtypes with specific biomarkers and clinically relevant vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
Methodological & Application
Application Notes and Protocols: Prolyl Endopeptidase (PREP) In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in cellular signaling and neurotransmission. Dysregulation of PREP activity has been associated with various conditions, including neurodegenerative diseases, and its inhibition is a key area of investigation for therapeutic intervention.
These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay for PREP using a fluorogenic substrate. This assay is a fundamental tool for screening and characterizing potential PREP inhibitors.
Assay Principle
The assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Upon cleavage of the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC release is directly proportional to the PREP enzyme activity. The fluorescence of the liberated AMC can be measured over time using a fluorescence plate reader with excitation at approximately 380 nm and emission at approximately 465 nm.[1][2] The potency of a test compound as a PREP inhibitor is determined by measuring the reduction in enzyme activity in its presence.
Materials and Reagents
-
Enzyme: Recombinant Human Prolyl Endopeptidase (PREP)
-
Substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
Positive Control Inhibitors:
-
S17092
-
KYP-2047
-
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7[3][4]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.
-
Equipment:
-
Fluorescence microplate reader with temperature control
-
Standard 96-well black microplates (for fluorescence assays)
-
Multichannel pipettes
-
Incubator (37°C)
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7): Prepare a stock solution of potassium phosphate and EDTA and adjust the pH to 7.7 before making the final dilution.
-
Recombinant PREP Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Z-Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Z-Gly-Pro-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[3][4]
-
Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compounds and positive controls (S17092, KYP-2047) in DMSO. Store at -20°C.
Assay Procedure in a 96-Well Plate Format
The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes as necessary for different plate formats or reaction volumes.
-
Prepare Working Solutions:
-
PREP Working Solution: On the day of the experiment, dilute the PREP stock solution in assay buffer to the desired final concentration. A typical starting concentration is 5-10 ng/µL. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Working Solution: Dilute the 10 mM Z-Gly-Pro-AMC stock solution in assay buffer. A common final concentration in the assay is between 50-200 µM.[5]
-
Inhibitor Dilutions: Prepare a serial dilution of the test compounds and positive controls in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve. Remember to include a DMSO control (vehicle).
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate inhibitor dilution (or vehicle for control wells) to the respective wells.
-
Add 50 µL of the PREP working solution to all wells except the "no enzyme" control wells. Add 50 µL of assay buffer to the "no enzyme" control wells.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the pre-warmed substrate working solution to all wells to start the reaction.
-
-
Data Acquisition:
Data Presentation and Analysis
Calculation of Percent Inhibition
The rate of the reaction (slope of RFU vs. time) is calculated for each well from the linear portion of the kinetic read.
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Rate of sample - Rate of no enzyme control) / (Rate of vehicle control - Rate of no enzyme control))
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).
Example Data
The following table summarizes hypothetical inhibition data for known PREP inhibitors.
| Inhibitor | IC50 (nM) |
| S17092 | 1.2[6] |
| KYP-2047 | 0.023 (Ki)[1] |
| PREP Inhibitor 2 | 31,110[1] |
Visualizations
Signaling Pathway of PREP Inhibition Assay
Caption: Principle of the fluorogenic PREP inhibition assay.
Experimental Workflow
Caption: Step-by-step workflow for the PREP inhibition assay.
References
Application Notes and Protocols for In Vivo Administration of Prolyl Endopeptidase (PEP) Inhibitors in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo administration of various Prolyl Endopeptidase (PEP) inhibitors in rodent models, based on preclinical research. It is intended to serve as a practical guide for researchers and professionals in the field of drug development.
Prolyl endopeptidase, also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides.[1] Its involvement in various pathological processes, including inflammation, neurodegenerative diseases, and cancer, has made it a compelling therapeutic target.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of several PEP inhibitors in rodent models, including dosing, route of administration, and observed effects.
Table 1: Neuroprotective and Cognitive Enhancement Effects of PEP Inhibitors
| Inhibitor | Rodent Model | Route of Administration | Dosage | Key Findings |
| Z-Pro-Prolinal | Rat (Transient Ischemia) | - | - | Protected pyramidal cells in the CA1 subfield of the hippocampus from delayed neuronal death.[4] |
| Z-Pro-Prolinal | Rat (Scopolamine-induced amnesia) | Intraperitoneal (i.p.) | 1 µmol/animal | Prevented scopolamine-induced amnesia.[5] |
| Compound 54 | Rat (Scopolamine-induced amnesia) | - | Dose-dependent | Inhibited the scopolamine-induced decrease in avoidance response.[6] |
| Compound 68 | Rat | Intraperitoneal (i.p.) & Oral (p.o.) | ID50: 0.3 mg/kg (i.p.), 1 mg/kg (p.o.) | Demonstrated strong in vivo PEP inhibition.[6] |
| SUAM-1221 & amine derivative | Mouse | Intraperitoneal (i.p.) | ED50: 1-3 mg/kg | Produced significant inhibition of brain PEP and partially reversed scopolamine-induced memory deficits.[7] |
| N-benzyloxycarbonyl-prolyl-prolinal | Mouse | Intraperitoneal (i.p.) | 1.25 mg/kg | Resulted in over 85% decrease in PEP activity in all tissues.[8] |
| N-benzyloxycarbonyl-prolyl-prolinal | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Showed significant and long-lasting inhibition in most tissues, particularly the brain.[8] |
| IPR19 | Mouse (NMDA receptor antagonist model) | - | - | Restored upregulated Prohibitin 2 (PHB2) levels, suggesting a role in compensating for cognitive impairments.[9] |
Table 2: Anti-inflammatory and Anti-tumor Effects of PEP Inhibitors
| Inhibitor | Rodent Model | Route of Administration | Dosage | Key Findings |
| Y-29794 | Mouse (Triple-negative breast cancer xenograft) | - | - | Inhibited in vivo tumor growth.[2] |
| KYP-2047 | Mouse (Intestinal Ischemia/Reperfusion Injury) | - | 2.5 mg/kg and 5 mg/kg | Significantly reduced tissue damage, neutrophil accumulation, and apoptosis.[3] |
| KYP-2047 | Mouse (High-fat diet-induced MAFLD) | - | - | Down-regulated P62 protein levels, suggesting modulation of autophagy.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Scopolamine-Induced Amnesia Model in Rats
This protocol is designed to assess the anti-amnesic effects of PEP inhibitors.
Workflow:
Caption: Workflow for Scopolamine-Induced Amnesia Model.
Protocol Steps:
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: A passive avoidance apparatus consisting of a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
-
Training:
-
Place the rat in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Once the rat enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
-
Treatment:
-
Administer the PEP inhibitor at the specified dose and route (e.g., Z-Pro-Prolinal at 1 µmol/animal, i.p.).[5]
-
Subsequently, administer scopolamine to induce amnesia.
-
-
Retention Testing:
-
At 24 and 48 hours after the training trial, place the rat back in the light compartment.[5]
-
Record the latency to enter the dark compartment. A longer latency indicates better memory retention.
-
Transient Cerebral Ischemia Model in Rats (Four-Vessel Occlusion)
This protocol is used to evaluate the neuroprotective effects of PEP inhibitors against ischemic brain injury.
Workflow:
Caption: Workflow for Transient Cerebral Ischemia Model.
Protocol Steps:
-
Animals: Male Wistar rats are typically used.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a four-vessel occlusion by permanently occluding the vertebral arteries and placing temporary clamps on the common carotid arteries.
-
-
Induction of Ischemia:
-
Induce transient forebrain ischemia by tightening the carotid artery clamps for a specific duration (e.g., 10 minutes).[4]
-
-
Reperfusion and Treatment:
-
Release the clamps to allow for reperfusion of the brain.
-
Administer the PEP inhibitor (e.g., Z-Pro-Prolinal). The timing of administration (before or after ischemia) can vary depending on the study design.
-
-
Histological Analysis:
-
After a set survival period, perfuse the animals and prepare brain sections.
-
Stain the sections (e.g., with cresyl violet) to visualize and quantify neuronal death, particularly in the CA1 region of the hippocampus.[4]
-
Triple-Negative Breast Cancer (TNBC) Xenograft Model in Mice
This protocol is used to assess the in vivo anti-tumor efficacy of PEP inhibitors.
Workflow:
Caption: Workflow for TNBC Xenograft Model.
Protocol Steps:
-
Cell Culture: Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231).
-
Animals: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation:
-
Harvest and resuspend TNBC cells in an appropriate medium.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the PEP inhibitor (e.g., Y-29794) according to the desired dosing schedule and route.[2]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice, and excise the tumors for final weight measurement and further molecular analysis.
-
Signaling Pathway
Proposed Mechanism of Y-29794 in Triple-Negative Breast Cancer
The PEP inhibitor Y-29794 has been shown to inhibit the proliferation and survival of triple-negative breast cancer cells.[2] A proposed mechanism involves the disruption of the IRS1-AKT-mTORC1 signaling pathway.[2]
Caption: Y-29794 inhibits the IRS1-AKT-mTORC1 pathway.
This diagram illustrates that by inhibiting PREP, Y-29794 leads to the depletion of IRS1 and subsequent inhibition of the downstream AKT and mTORC1 signaling, ultimately suppressing TNBC cell proliferation and survival.[2]
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or scientific advice. Researchers should always refer to the original publications and adhere to all applicable laboratory safety guidelines and animal welfare regulations.
References
- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 6. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Dose of Prolyl Endopeptidase Inhibitors for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its involvement in pathophysiological processes such as inflammation, neurodegeneration, and fibrosis has made it a compelling target for drug development.[2][3] Consequently, the use of prolyl endopeptidase inhibitors in animal models is crucial for preclinical research.
These application notes provide a comprehensive guide to determining the effective dose of prolyl endopeptidase inhibitors in animal studies, with a focus on preclinical efficacy evaluation. The information presented is based on published studies of various potent and selective PEP inhibitors. While the user requested information on "Prolyl endopeptidase inhibitor 2," this specific designation did not correspond to a single, well-defined compound in the scientific literature. Therefore, this document summarizes data from several well-characterized PEP inhibitors to provide a general framework and specific examples for researchers.
Data Presentation: Effective Doses of Prolyl Endopeptidase Inhibitors in Animal Models
The following table summarizes the effective doses of various prolyl endopeptidase inhibitors from different chemical classes that have been reported in the literature for in vivo animal studies. This data can serve as a starting point for dose-range finding studies with novel PEP inhibitors.
| Inhibitor | Animal Model | Condition | Route of Administration | Effective Dose Range | Key Findings |
| Inhibitor 68 | Rat | Scopolamine-induced amnesia | Intraperitoneal (i.p.) & Oral (p.o.) | ID50: 0.3 mg/kg (i.p.), 1 mg/kg (p.o.) | Dose-dependently inhibited the scopolamine-induced decrease in avoidance response.[4] |
| SUAM-1221 & amine derivative | Mouse | Not specified | Intraperitoneal (i.p.) | ED50: 1-3 mg/kg | Produced inhibition of brain PEP. The amine derivative partially reversed scopolamine-induced memory deficit.[5] |
| N-benzyloxycarbonyl-prolyl-prolinal | Mouse | Normal | Intraperitoneal (i.p.) | 1.25 mg/kg and 5 mg/kg | 1.25 mg/kg resulted in >85% decrease in enzyme activity in all tissues. 5 mg/kg showed significant inhibition in most tissues even after 6 hours.[6] |
| KYP-2047 | Mouse | Intestinal Ischemia/Reperfusion Injury | Intraperitoneal (i.p.) | 2.5 mg/kg and 5 mg/kg | Reduced tissue damage, inflammation (NF-κB pathway), and apoptosis. 1 mg/kg was not significantly effective.[2] |
| KYP-2047 | Mouse | Myocardial Ischemia/Reperfusion Injury | Intraperitoneal (i.p.) | 2.5 mg/kg and 5 mg/kg | Reduced cell necrosis, fibrosis, and apoptosis.[7] |
| KYP-2047 | Mouse | Bleomycin-induced Pulmonary Fibrosis | Intraperitoneal (i.p.) | 2.5 mg/kg and 5 mg/kg | Reduced lung injury, inflammation (NF-κB and JAK2/STAT3 pathways), and fibrosis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of animal studies. Below are representative protocols derived from the cited literature for evaluating the efficacy of prolyl endopeptidase inhibitors.
Protocol 1: Evaluation of Cognitive Enhancement in a Rat Model of Scopolamine-Induced Amnesia
This protocol is based on studies investigating the effects of PEP inhibitors on memory impairment.[4][5]
1. Animals:
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
Prolyl endopeptidase inhibitor (e.g., Inhibitor 68)
-
Scopolamine hydrobromide
-
Vehicle for inhibitor and scopolamine (e.g., saline, 0.5% carboxymethylcellulose)
-
Passive avoidance apparatus
3. Experimental Procedure:
-
Habituation: Allow rats to acclimate to the laboratory environment for at least one week before the experiment.
-
Inhibitor Administration: Administer the PEP inhibitor or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Amnesia Induction: Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the training session to induce a memory deficit.
-
Passive Avoidance Training:
-
Place the rat in the illuminated compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Test: 24 hours after the training session, place the rat back in the illuminated compartment and record the latency to enter the dark compartment (step-through latency), with an upper cut-off time (e.g., 300 seconds). A longer latency indicates improved memory retention.
4. Data Analysis:
-
Compare the step-through latencies between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Anti-inflammatory and Protective Effects in a Mouse Model of Intestinal Ischemia/Reperfusion Injury
This protocol is adapted from studies assessing the therapeutic potential of KYP-2047 in an acute inflammatory model.[2]
1. Animals:
-
Species: Male CD1 mice
-
Weight: 25-30 g
-
Housing: Controlled environment with standard rodent chow and water.
2. Materials:
-
Prolyl endopeptidase inhibitor (e.g., KYP-2047)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
3. Experimental Procedure:
-
Anesthesia: Anesthetize the mice using a suitable anesthetic.
-
Surgical Procedure (Ischemia):
-
Perform a midline laparotomy to expose the superior mesenteric artery.
-
Induce intestinal ischemia by occluding the superior mesenteric artery with a microvascular clamp for a specific duration (e.g., 45 minutes).
-
-
Inhibitor Administration: Administer the PEP inhibitor (e.g., KYP-2047 at 2.5 or 5 mg/kg, i.p.) or vehicle 5 minutes before the reperfusion phase.[2]
-
Reperfusion: Remove the clamp to allow reperfusion of the intestine for a set period (e.g., 1 hour).
-
Sham Control: Subject sham-operated animals to the same surgical procedure without clamping the artery.
-
Tissue Collection: At the end of the reperfusion period, euthanize the animals and collect intestinal tissue samples for analysis.
4. Endpoint Analysis:
-
Histological Evaluation: Fix tissue samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Immunohistochemistry/Immunofluorescence: Analyze the expression of markers for inflammation (e.g., NF-κB), apoptosis (e.g., Bax, Bcl-2), and tissue integrity (e.g., ZO-1).[2]
-
Western Blot Analysis: Quantify the protein levels of key signaling molecules in the inflammatory and apoptotic pathways.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways reported to be modulated by prolyl endopeptidase inhibitors in animal models of disease.
Caption: NF-κB signaling pathway modulation by a PEP inhibitor.
Caption: JAK/STAT signaling pathway modulation by a PEP inhibitor.
Experimental Workflow
The following diagram illustrates a general experimental workflow for determining the effective dose of a prolyl endopeptidase inhibitor in an animal model of disease.
Caption: General workflow for effective dose determination.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]
Prolyl endopeptidase inhibitor 2 solubility and vehicle for in vivo use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in neuroscience and for conditions such as celiac disease.[2][3][4] Prolyl Endopeptidase Inhibitor II (CAS 108708-25-4), a dipeptide aldehyde, is a potent and specific cell-permeable inhibitor of PEP.[5] It acts as a transition-state analog, forming a hemiacetal with the active-site serine of the enzyme.[5] This document provides detailed information on the solubility of Prolyl Endopeptidase Inhibitor II and protocols for its in vivo use.
Data Presentation: Solubility
Prolyl Endopeptidase Inhibitor II is a hydrophobic compound.[6] Its solubility in various common laboratory solvents is summarized below. For in vivo applications, initial dissolution in an organic solvent followed by dilution in an aqueous vehicle is a common strategy.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | |
| Dimethylformamide (DMF) | Soluble | |
| Ethyl Acetate | Soluble |
Experimental Protocols: In Vivo Administration
The following protocols are provided as a guide for the in vivo administration of Prolyl Endopeptidase Inhibitor II. Researchers should optimize these protocols for their specific animal models and experimental designs.
Vehicle Preparation for Intraperitoneal (IP) Injection
Given the hydrophobic nature of Prolyl Endopeptidase Inhibitor II, a co-solvent vehicle is recommended for in vivo administration. DMSO is a suitable initial solvent and is commonly used in animal studies.[6][7][8] However, the final concentration of DMSO should be minimized to avoid potential toxicity.[7][9]
Materials:
-
Prolyl Endopeptidase Inhibitor II
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of Prolyl Endopeptidase Inhibitor II.
-
Dissolve the inhibitor in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Following reconstitution, it is recommended to aliquot the stock solution and store it at -20°C for up to 3 months.[5]
-
-
Working Solution Preparation (Vehicle Formulation):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected volume should be kept low, ideally below 5%, to minimize vehicle-related effects.[9] For example, to achieve a 1% DMSO concentration, dilute the stock solution 1:100 with PBS.
-
Vortex the working solution thoroughly to ensure homogeneity. The final formulation should be a clear solution. If precipitation occurs, further optimization of the vehicle (e.g., addition of a surfactant like Tween 80 or use of an oil-based vehicle) may be necessary.[6]
-
Animal Dosing Protocol (Mouse Model)
This protocol provides a general guideline for intraperitoneal (IP) administration in mice. Dosing and frequency should be determined based on the specific experimental goals and pharmacokinetic properties of the inhibitor. Previous studies with other prolyl endopeptidase inhibitors have used doses ranging from 1.25 to 5 mg/kg via IP injection.[10][11]
Materials:
-
Prepared working solution of Prolyl Endopeptidase Inhibitor II
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Experimental animals (mice)
Protocol:
-
Dose Calculation: Calculate the volume of the working solution to be administered to each animal based on its body weight and the desired dose (mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the working solution via intraperitoneal (IP) injection.
-
Ensure proper injection technique to avoid injury to internal organs.
-
-
Control Group: A vehicle control group should always be included in the experimental design. This group will receive an injection of the same vehicle (e.g., 1% DMSO in PBS) without the inhibitor.[7]
-
Monitoring: Observe the animals for any adverse effects following the injection.
Visualization
Mechanism of Prolyl Endopeptidase Inhibition
The following diagram illustrates the general mechanism of action of a prolyl endopeptidase inhibitor, such as Prolyl Endopeptidase Inhibitor II.
Caption: Mechanism of Prolyl Endopeptidase Inhibition.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of a prolyl endopeptidase inhibitor.
Caption: General workflow for an in vivo inhibitor study.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl Endopeptidase Inhibitor II - CAS 108708-25-4 - Calbiochem | 537011 [merckmillipore.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. scite.ai [scite.ai]
- 11. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prolyl Oligopeptidase (PEP) Inhibitors in Studying Protein Aggregation Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Oligopeptidase (PEP), a serine protease, has garnered significant attention in the field of neurodegenerative research due to its role in the metabolism of proline-containing peptides. Several of these peptides, such as amyloid-beta (Aβ), α-synuclein, and tau, are prone to misfolding and aggregation, forming the pathological hallmarks of debilitating protein aggregation disorders including Alzheimer's disease, Parkinson's disease, and tauopathies. Dysregulation of PEP activity is thought to contribute to the accumulation of these toxic protein aggregates. Consequently, inhibitors of PEP have emerged as critical tools for elucidating the mechanisms of these diseases and for exploring novel therapeutic avenues.
Therapeutic Potential
The inhibition of PEP presents a promising strategy for combating neurodegenerative diseases. By modulating the levels of aggregation-prone peptides and potentially interfering with the aggregation process itself, PEP inhibitors have demonstrated neuroprotective effects in various preclinical models.[1][2] Research suggests that these inhibitors can reduce the formation of toxic protein aggregates, enhance their clearance, and subsequently ameliorate downstream cellular dysfunction and cognitive deficits.[3][2][4] This has positioned PEP inhibitors as a compelling class of molecules for further investigation in the drug development pipeline for protein aggregation disorders.
Quantitative Data on PEP Inhibitor Efficacy
The following table summarizes key quantitative findings on the efficacy of various PEP inhibitors in preclinical models of protein aggregation disorders.
| Inhibitor | Model System | Target Protein | Key Quantitative Findings |
| KYP-2047 | SH-SY5Y cells overexpressing α-synuclein | α-synuclein | Significantly reduced the number of cells with α-synuclein inclusions.[1] |
| A30P α-synuclein transgenic mice | α-synuclein | A 5-day treatment reduced the amount of α-synuclein immunoreactivity and soluble α-synuclein protein in the brain. | |
| A 28-day treatment caused significant increases in striatal dopamine levels.[2] | |||
| JTP-4819 | Rat models of cognitive impairment | Amyloid-β | Improved performance in the Morris water maze task in aged and MCA-occluded rats.[4] |
| Rat cerebral cortex and hippocampus | Neuropeptides | At nanomolar concentrations, inhibited the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[4] |
Experimental Protocols
Thioflavin T (ThT) Assay for In Vitro Protein Aggregation
This protocol is designed to monitor the kinetics of amyloid fibril formation in the presence and absence of a PEP inhibitor.
Materials:
-
Thioflavin T (ThT)
-
Purified recombinant protein (e.g., α-synuclein, Aβ42, tau)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
PEP inhibitor stock solution (in DMSO or other suitable solvent)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of the recombinant protein in aggregation buffer to the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of the PEP inhibitor in aggregation buffer. Include a vehicle control (solvent alone).
-
In the 96-well plate, combine the protein solution, PEP inhibitor dilutions (or vehicle), and ThT solution (final concentration of 15-25 µM). The final volume in each well should be consistent (e.g., 100-200 µL).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a shaking incubator at 37°C. For kinetic measurements, the plate reader should be set to take fluorescence readings at regular intervals (e.g., every 10-30 minutes) with shaking between reads.
-
For end-point analysis, incubate for a predetermined duration (e.g., 24-72 hours) with continuous shaking.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity against time to visualize the aggregation kinetics. The percentage of inhibition can be calculated by comparing the fluorescence of inhibitor-treated samples to the vehicle control at the plateau phase.
Filter Trap Assay for Insoluble Protein Aggregates
This assay quantifies insoluble protein aggregates from cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot or slot blot apparatus
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the aggregated protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the PEP inhibitor or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the soluble supernatant from the insoluble pellet.
-
Carefully remove the supernatant. Resuspend the pellet in a buffer containing 2% SDS.
-
Determine the protein concentration of the resuspended pellets.
-
Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane.
-
Load equal amounts of protein from the insoluble fractions onto the membrane.
-
Apply a vacuum to filter the samples through the membrane.
-
Wash the membrane with wash buffer.
-
Disassemble the apparatus and proceed with standard western blotting procedures: block the membrane, incubate with primary and secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Quantify the dot intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay assesses the protective effect of PEP inhibitors against cytotoxicity induced by protein aggregates.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
PEP inhibitor
-
Pre-formed toxic protein oligomers or fibrils
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the PEP inhibitor for 1-2 hours.
-
Add the pre-formed toxic protein aggregates to the wells. Include wells with cells and aggregates alone (no inhibitor) as a positive control for toxicity, and wells with cells and vehicle as a negative control.
-
Incubate for 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: PEP inhibition pathway in protein aggregation disorders.
Caption: Experimental workflow for PEP inhibitor evaluation.
Caption: Logical relationship of PEP's role and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Prolyl Endopeptidase (PREP) Expression via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1][2] It specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to approximately 30 amino acids long.[3] Dysregulation of PREP has been implicated in various physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and fibrosis.[1][4] Consequently, accurate and reliable detection of PREP expression is essential for advancing research and therapeutic development in these areas. Western blotting is a widely used and effective technique for the identification and quantification of PREP in biological samples. This document provides a detailed protocol for the Western blot analysis of PREP, including sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
I. Data Presentation: Quantitative Summary
The following tables summarize key quantitative parameters for a successful PREP Western blot experiment. These values are starting points and may require optimization for specific experimental conditions and sample types.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Components |
| RIPA Lysis Buffer | 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0.[5] Add fresh protease and phosphatase inhibitors before use.[5] |
| SDS-PAGE Running Buffer | 25 mM Tris base, 192 mM glycine, 0.1% SDS.[6] |
| Transfer Buffer (Wet) | 25 mM Tris base, 192 mM glycine, 20% methanol. |
| TBST (Wash Buffer) | 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20.[5] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST.[7][8] |
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20-50 µg of total protein per lane.[9] | Optimal amount may vary based on PREP expression levels in the sample. |
| Gel Percentage | 10% SDS-PAGE gel. | Suitable for the expected molecular weight of PREP (~80 kDa). |
| Primary Antibody Dilution | 1:1000 to 1:5000 starting dilution.[10] | Refer to the manufacturer's datasheet for specific recommendations. |
| Secondary Antibody Dilution | 1:2000 to 1:20,000.[5] | Dependent on the specific antibody and detection system. |
| Incubation Times | Primary antibody: Overnight at 4°C or 1-2 hours at room temperature.[8] Secondary antibody: 1 hour at room temperature.[10] |
II. Experimental Protocols
This section provides a step-by-step methodology for the Western blot analysis of PREP expression.
A. Sample Preparation (Cell Lysates)
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS.[11]
-
Add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the dish.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in supplemented RIPA buffer.
-
-
Homogenization:
-
Sonicate the lysate on ice for 10-15 seconds to shear DNA and increase protein extraction efficiency.[5]
-
-
Centrifugation:
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (e.g., 30 µg) with 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
B. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Preparation:
-
Prepare or purchase a 10% polyacrylamide gel.
-
-
Electrophoresis:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[11]
-
C. Protein Transfer (Blotting)
-
Membrane Preparation:
-
Choose either a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. PVDF membranes are generally recommended for their durability.[9]
-
If using PVDF, activate the membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[12] Nitrocellulose membranes only require equilibration in transfer buffer.[13]
-
-
Transfer Assembly:
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[13]
-
-
Electrophoretic Transfer:
-
Place the transfer cassette into a wet (tank) transfer apparatus filled with transfer buffer.
-
Perform the transfer at a constant current or voltage (e.g., 100V for 1 hour or overnight at a lower voltage in the cold). Transfer conditions may need to be optimized depending on the protein size and equipment.[11][14]
-
D. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for PREP in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
E. Detection and Analysis
-
Signal Development:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
The resulting bands on the blot correspond to the presence of PREP. The expected molecular weight of human PREP is approximately 80.7 kDa.[15] However, observed molecular weight can vary due to post-translational modifications.[16]
-
For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the PREP band intensity to a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to account for variations in protein loading.
-
III. Mandatory Visualizations
Diagram 1: Western Blot Workflow for PREP Detection
References
- 1. scienceopen.com [scienceopen.com]
- 2. Increased Expression of Prolyl Endopeptidase Induced by Oxidative Stress in Nucleus Pulposus Cells Aggravates Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western blot [protocols.io]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. usbio.net [usbio.net]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. bio-rad.com [bio-rad.com]
- 12. ptglab.com [ptglab.com]
- 13. Western blot transfer techniques | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. biorbyt.com [biorbyt.com]
- 16. Prolyl endopeptidase-like Antibody - BSA Free (NBP3-09439): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Cell-Based Screening of Prolyl Endopeptidase (PREP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP) is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides.[1] Its involvement in various physiological processes and its altered activity in several neurological and inflammatory disorders have made it a compelling therapeutic target.[1] These application notes provide detailed protocols for cell-based assays designed to screen for and characterize new PREP inhibitors, a critical step in the drug discovery pipeline. The provided methodologies focus on utilizing human cell lines such as SH-SY5Y neuroblastoma and HEK293 cells, which are robust and relevant models for studying PREP activity in a cellular context.
Data Presentation: Comparative Efficacy of PREP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PREP inhibitors determined in different cellular and in vitro systems. This data allows for a direct comparison of inhibitor potency.
| Inhibitor | Assay System | Cell Line | IC50 (nM) | Reference |
| KYP-2047 | In vitro | Porcine Brain | 4.6 | [2] |
| JTP-4819 | In vitro | Porcine Brain | 0.8 | [2] |
| S-17092 | In vitro | Porcine Brain | 1.2 | [2] |
| Z-Pro-Prolinal | In vitro | Porcine Brain | 3.2 | [2] |
| Berberine | In vitro | Porcine Brain | 710 | [2] |
| Baicalein | In vitro | Porcine Brain | 360 | [2] |
| Pramiracetam | In vitro | Porcine Brain | >100,000 | [2] |
| Compound 27a | In vitro | Not Specified | < 1 | MedchemExpress |
| DOTA.SA.FAPi TFA | In vitro (PREP) | Not Specified | 5,400 | MedchemExpress |
| Prolyl endopeptidase inhibitor 2 | In vitro | Not Specified | 31,110 | MedchemExpress |
Note: The majority of readily available IC50 values are from in vitro assays with purified enzymes. Cell-based IC50 data for a wide range of PREP inhibitors is less commonly published in a consolidated format. The provided data serves as a reference for the potency of known inhibitors.
Experimental Protocols
Protocol 1: Intracellular PREP Activity Assay Using a Fluorogenic Substrate
This protocol describes a method to measure the intracellular activity of PREP in cultured cells (e.g., SH-SY5Y or HEK293) and to assess the efficacy of potential inhibitors. The assay is based on the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC, by PREP within the cell lysate, leading to the release of a fluorescent signal.
Materials:
-
SH-SY5Y or HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Protease inhibitor cocktail (optional, PREP-specific inhibitors should be omitted)
-
PREP fluorogenic substrate: Z-Gly-Pro-AMC (or similar)
-
Test compounds (potential PREP inhibitors)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y or HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known PREP inhibitor).
-
Incubate the cells for the desired treatment period (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle shaking.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting Z-Gly-Pro-AMC in assay buffer (e.g., 50 mM Tris-HCl pH 7.5) to the desired final concentration (typically in the low micromolar range).
-
Add 50 µL of the substrate solution to each well of the 96-well plate containing the cell lysate.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of PREP inhibition versus the concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: High-Throughput Screening (HTS) Workflow for PREP Inhibitors
This protocol outlines a generalized workflow for screening a large library of compounds to identify potential PREP inhibitors using a cell-based assay.
Workflow Stages:
-
Primary Screen:
-
Utilize the intracellular PREP activity assay described in Protocol 1 in a high-throughput format (e.g., 384-well plates).
-
Screen the entire compound library at a single, relatively high concentration (e.g., 10 µM) to identify initial "hits."
-
Compounds that show inhibition above a predefined threshold (e.g., >50% inhibition) are selected for further analysis.
-
-
Dose-Response Confirmation:
-
Re-test the primary hits over a range of concentrations (e.g., 8-point dose-response curve) to confirm their inhibitory activity and determine their IC50 values.
-
-
Cytotoxicity Assay:
-
Evaluate the cytotoxicity of the confirmed hits in the same cell line used for the primary screen. This is crucial to eliminate compounds that inhibit PREP activity by simply killing the cells.
-
Common cytotoxicity assays include MTT, MTS, or CellTiter-Glo assays.
-
Compounds with significant cytotoxicity at concentrations close to their PREP inhibitory IC50 should be deprioritized.
-
-
Selectivity Profiling (Optional but Recommended):
-
Test the confirmed, non-toxic hits against other related serine proteases to assess their selectivity for PREP. This helps in identifying specific inhibitors with a lower potential for off-target effects.
-
-
Secondary Assays:
-
Characterize the mechanism of action of the most promising lead compounds using biochemical assays with purified PREP enzyme.
-
Investigate the effects of the lead compounds in more complex, disease-relevant cell-based models (e.g., neuronal cells challenged with alpha-synuclein).
-
Signaling Pathways and Experimental Workflows
PREP in Neuroinflammation and Alpha-Synuclein Aggregation
PREP is implicated in neurodegenerative diseases like Parkinson's disease through its interaction with alpha-synuclein and its role in neuroinflammation. PREP can promote the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease. Additionally, in neuroinflammatory conditions, PREP expression and activity can be altered, contributing to neuronal damage.
Caption: PREP's role in neuroinflammation and α-synuclein aggregation.
Experimental Workflow for Cell-Based PREP Inhibitor Screening
The following diagram illustrates the logical flow of experiments for identifying and characterizing novel PREP inhibitors.
Caption: High-throughput screening workflow for PREP inhibitors.
Conclusion
The described cell-based assays and protocols provide a robust framework for the identification and characterization of novel PREP inhibitors. By employing these methods, researchers can effectively screen large compound libraries, determine inhibitor potency and cellular efficacy, and select promising candidates for further preclinical development. The provided diagrams offer a visual guide to the underlying biological pathways and the experimental logic, facilitating a comprehensive understanding of the screening process.
References
Troubleshooting & Optimization
Troubleshooting low potency of Prolyl endopeptidase inhibitor 2 in cell assays
Welcome to the technical support center for Prolyl Endopeptidase (PREP) Inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of PREP Inhibitor 2 in cell-based assays.
Troubleshooting Guide: Low Potency of PREP Inhibitor 2 in Cell Assays
Researchers often observe a discrepancy between the high potency of an inhibitor in a biochemical assay and a significantly lower potency in a cell-based assay. This guide addresses common reasons for this issue and provides systematic troubleshooting steps.
Question: My PREP Inhibitor 2 shows high potency in a biochemical assay with purified enzyme, but weak activity in my cell-based assay. What are the potential causes and how can I troubleshoot this?
Answer:
A drop in potency from a biochemical to a cellular context is a common challenge in drug discovery. Several factors related to the complex environment of a living cell can contribute to this phenomenon. The following sections detail the most probable causes and provide actionable troubleshooting strategies.
Poor Cell Permeability
For an inhibitor to be effective, it must cross the cell membrane to reach its intracellular target, PREP.
-
Possible Cause: The physicochemical properties of PREP Inhibitor 2 may hinder its passive diffusion across the lipid bilayer of the cell membrane.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the inhibitor's properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors. Compounds that deviate significantly from Lipinski's Rule of Five may have poor permeability.
-
Permeability Assays: If not already known, determine the inhibitor's permeability using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
Structural Modification: In the drug development phase, medicinal chemists can modify the inhibitor's structure to improve its permeability without compromising its activity.
-
Active Efflux by Cellular Transporters
Many cell types express efflux pumps (e.g., P-glycoprotein, P-gp) that actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of the inhibitor.
-
Possible Cause: PREP Inhibitor 2 may be a substrate for one or more efflux pumps expressed in your cell line.
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: Co-incubate the cells with your PREP inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the potency of your PREP inhibitor in the presence of the efflux pump inhibitor would suggest that it is a substrate for that pump.
-
Select a Different Cell Line: If possible, use a cell line that is known to have low expression of common efflux pumps.
-
Inhibitor Instability or Metabolism
The inhibitor may be unstable in the cell culture medium or may be metabolized by intracellular enzymes into inactive forms.
-
Possible Cause: PREP Inhibitor 2 may be chemically unstable at 37°C in the presence of media components or may be rapidly metabolized by cellular enzymes.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate PREP Inhibitor 2 in the cell culture medium (without cells) under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. At various time points, measure the concentration of the intact inhibitor using a suitable analytical method like LC-MS to determine its stability.
-
Assess Cellular Metabolism: Incubate the inhibitor with cell lysates or intact cells and monitor the formation of potential metabolites over time using LC-MS.
-
Modify Experimental Design: If instability is an issue, consider reducing the incubation time of the assay or adding the inhibitor at later time points.
-
Off-Target Effects
In a complex cellular environment, the inhibitor may interact with other proteins or cellular components, reducing its effective concentration available to bind to PREP.
-
Possible Cause: PREP Inhibitor 2 may have significant binding to other cellular proteins or may be sequestered in cellular compartments away from PREP.
-
Troubleshooting Steps:
-
Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that the inhibitor is binding to PREP within the cell at the expected concentrations.
-
Phenotypic Screening: Observe for any unexpected cellular effects or toxicity at the concentrations being tested, which might indicate off-target activities.
-
High Intracellular Substrate Concentration
The concentration of endogenous PREP substrates within the cell may be significantly higher than the substrate concentration used in the biochemical assay, leading to increased competition.
-
Possible Cause: The intracellular concentration of PREP substrates competes with the inhibitor for binding to the active site.
-
Troubleshooting Steps:
-
Modulate Substrate Levels: If the key endogenous substrate in your cell model is known and can be modulated, observe how this affects the inhibitor's potency.
-
Consider Mechanism of Inhibition: Understand if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate. This will help in interpreting the effects of substrate concentration.
-
Data Presentation
The following table summarizes the differences in potency for several PREP inhibitors between biochemical and cell-based assays, illustrating the common issue of potency shifts.
| Inhibitor | Biochemical IC50 (nM) (Purified Porcine PREP) | Cellular IC50 (nM) (SH-SY5Y cells) | Fold Difference (Cellular/Biochemical) | Reference |
| KYP-2047 | 0.4 | 1000 | 2500 | [1] |
| JTP-4819 | 1.8 | >10000 | >5555 | [1] |
| S-17092 | 3.2 | >10000 | >3125 | [1] |
| Z-Pro-Prolinal | 0.5 | 500 | 1000 | [1] |
Note: The data presented are examples and the exact values can vary depending on the specific assay conditions.
Experimental Protocols
Cell-Based Prolyl Endopeptidase (PREP) Activity Assay
This protocol describes a general method for measuring the intracellular activity of PREP in a human neuroblastoma cell line (e.g., SH-SY5Y) using a fluorogenic substrate.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
PREP Inhibitor 2
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of PREP Inhibitor 2 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known PREP inhibitor). Incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes with gentle shaking.
-
Enzyme Activity Measurement:
-
Prepare a reaction buffer containing the fluorogenic PREP substrate (e.g., 100 µM Z-Gly-Pro-AMC in assay buffer).
-
Add the cell lysate to a new 96-well black plate.
-
Initiate the enzymatic reaction by adding the substrate-containing reaction buffer to each well.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Inhibitor Potency
Caption: A logical workflow for troubleshooting low potency of PREP inhibitors in cell-based assays.
Experimental Workflow for Cell-Based PREP Inhibition Assay
Caption: A step-by-step experimental workflow for a cell-based PREP inhibition assay.
Simplified PREP Signaling Pathway
Caption: A simplified diagram of PREP's role in modulating intracellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of Prolyl Endopeptidase (PREP)?
A1: PREP is primarily a cytosolic enzyme, although it has also been reported to be present in the nucleus and associated with membranes.[2] Its widespread distribution within the cell means that an effective inhibitor must be able to cross the plasma membrane.
Q2: Are there any common artifacts in fluorescence-based PREP assays that I should be aware of?
A2: Yes, some compounds can interfere with fluorescence-based assays. This can happen through auto-fluorescence of the compound itself or by quenching the fluorescence of the reporter molecule. It is always recommended to run a control where the inhibitor is added to the substrate and buffer without the enzyme to check for any direct effects on the fluorescence signal.
Q3: Can the choice of cell line significantly impact the observed potency of my PREP inhibitor?
A3: Absolutely. Different cell lines can have varying levels of PREP expression, different metabolic enzyme profiles, and different expression levels of efflux pumps.[3] Therefore, the potency of an inhibitor can vary significantly from one cell line to another. It is advisable to choose a cell line that is relevant to the therapeutic area of interest and to characterize the expression of PREP and relevant transporters if possible.
Q4: My inhibitor is a peptide. Are there specific issues I should consider for peptide-based inhibitors in cell assays?
A4: Yes, peptide-based inhibitors often face additional challenges in cell-based assays. They generally have poor cell permeability due to their size and polar nature. They are also susceptible to degradation by extracellular and intracellular proteases. Special delivery strategies, such as conjugation to cell-penetrating peptides, may be required to improve their cellular uptake and efficacy.
Q5: How long should I pre-incubate my cells with the PREP inhibitor before adding the substrate?
A5: The optimal pre-incubation time can vary depending on the inhibitor's mechanism of action and its ability to enter the cell. For reversible inhibitors, a pre-incubation time of 30 minutes to 2 hours is often sufficient to allow for cellular uptake and target binding. For irreversible or time-dependent inhibitors, a longer pre-incubation period may be necessary to achieve maximal inhibition. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific inhibitor and cell line.
References
Optimizing Prolyl endopeptidase inhibitor 2 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of Prolyl Endopeptidase (PREP) inhibitors and avoid cytotoxicity in their experiments.
Troubleshooting Guides
Issue: Observed Cytotoxicity with PREP Inhibitor Treatment
High concentrations of PREP inhibitors can lead to off-target effects and cellular toxicity. The following table summarizes cytotoxicity data for representative PREP inhibitors. Use this information to select an appropriate starting concentration for your experiments.
Table 1: Cytotoxicity of Representative PREP Inhibitors
| Inhibitor Name | Cell Line | Assay | Incubation Time | Cytotoxic Concentration | Non-Cytotoxic Concentration | Reference(s) |
| Prolyl Endopeptidase Inhibitor II (Z-Pro-Prolinal) | CV1-P (Monkey Fibroblast) | MTT | 30 min pretreatment, then toxicant exposure | Not observed | Up to concentrations used to block toxicant effects | [1] |
| SH-SY5Y (Human Neuroblastoma) | MTT | 30 min pretreatment, then toxicant exposure | Not observed | Up to concentrations used to block toxicant effects | [1] | |
| KYP-2047 | CAL27, HSC-2, HSC-3 (Oral Squamous Carcinoma) | Cell Viability | 24 hours | 50 µM, 100 µM | Not specified | |
| U-87, A-172, U-138 (Glioblastoma) | MTT | 24 hours | 50 µM, 100 µM | 0.01 µM - 30 µM | ||
| A549 (Human Alveolar Carcinoma) | MTT | Not specified | Not observed | 0.01 µM - 50 µM | ||
| ARPE-19 (Human Retinal Pigment Epithelial) | LDH | 24 hours | Not observed (cytoprotective) | 0.1 µM, 1 µM, 5 µM |
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Based on the data above, if you observe cytotoxicity, the first step is to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line.
-
Reduce Incubation Time: Prolonged exposure to even moderate concentrations of an inhibitor can lead to cytotoxicity. Consider shortening the incubation period.
-
Use a Different PREP Inhibitor: Some PREP inhibitors may have better selectivity and lower off-target effects. If cytotoxicity persists even at low concentrations, consider testing an alternative PREP inhibitor.
-
Assess Cell Health: Ensure that your cell culture is healthy before inhibitor treatment. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of chemical compounds.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not causing cytotoxicity. Run a vehicle-only control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Prolyl Endopeptidase Inhibitor II?
Prolyl Endopeptidase Inhibitor II, also known as Z-Pro-Prolinal, is a cell-permeable dipeptide aldehyde. It acts as a potent and specific transition state analog inhibitor of prolyl endopeptidase (PREP). It forms a reversible covalent bond (hemiacetal) with the active-site serine residue of the enzyme, effectively blocking its catalytic activity.
Q2: At what concentration should I start my experiments with a PREP inhibitor to avoid cytotoxicity?
A good starting point is to use a concentration that is 10- to 100-fold higher than the inhibitor's IC50 or Ki value for PREP. For Prolyl Endopeptidase Inhibitor II, the Ki is in the picomolar to nanomolar range, so starting with a concentration between 1 nM and 100 nM is advisable. However, it is crucial to perform a dose-response curve to determine the optimal non-cytotoxic concentration for your specific cell line and experimental conditions.
Q3: How can I determine if my PREP inhibitor is causing cytotoxicity?
You can assess cytotoxicity using standard cell viability assays such as the MTT assay, which measures metabolic activity, or the LDH release assay, which measures cell membrane integrity. A decrease in the signal in an MTT assay or an increase in an LDH assay indicates cytotoxicity.
Q4: Are there any known signaling pathways involved in PREP inhibitor-induced cytotoxicity?
While PREP inhibitors are often studied for their therapeutic effects by modulating pathways like NF-κB, MAPK, and PI3K/Akt, high concentrations can lead to off-target effects and cytotoxicity through mechanisms that may include:
-
Induction of Apoptosis: Some PREP inhibitors have been shown to induce apoptosis in cancer cells, which involves the activation of caspases[2].
-
Disruption of Survival Pathways: The PREP inhibitor Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer cells, leading to cell death[3].
-
Oxidative Stress: While some PREP inhibitors can reduce reactive oxygen species (ROS) production under certain conditions, imbalances in cellular redox state can also contribute to cytotoxicity.
Q5: Can PREP inhibitors be cytoprotective?
Yes, in some contexts, PREP inhibitors have demonstrated cytoprotective effects. For example, KYP-2047 has been shown to be cytoprotective and anti-inflammatory in human retinal pigment epithelial cells by reducing the production of pro-inflammatory cytokines and protecting against proteasome inhibitor-induced cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in a 96-well plate
-
PREP inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the PREP inhibitor and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
PREP inhibitor
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the PREP inhibitor, a vehicle control, and a positive control for maximum LDH release (using lysis buffer). Include a no-cell background control.
-
Incubate for the desired period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background.
Visualizations
References
- 1. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Prolyl endopeptidase inhibitor 2 in aqueous solution
Welcome to the technical support center for Prolyl Endopeptidase Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when working with this dipeptide aldehyde inhibitor in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cell-permeable dipeptide aldehyde that acts as a potent and specific inhibitor of prolyl endopeptidase (PREP).[1] Its chemical formula is C₁₈H₂₂N₂O₄. It is often used in research related to neurodegenerative diseases.
Q2: My this compound solution seems to be losing activity over time. What could be the cause?
Loss of activity in aqueous solutions is likely due to the chemical instability of the inhibitor. As a dipeptide aldehyde, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or peroxide impurities in excipients.[2][3][4]
-
Hydrolysis: The peptide bond in the dipeptide structure can undergo hydrolysis, breaking the molecule into smaller, inactive fragments. This process is often pH-dependent.
Q3: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) and store it at -20°C.[1] Under these conditions, stock solutions are reported to be stable for up to 3 months.[1][5] Avoid repeated freeze-thaw cycles. For aqueous experimental solutions, it is best to prepare them fresh from the stock solution just before use.
Q4: What factors can influence the stability of this compound in my aqueous experimental buffer?
Several factors can impact the stability of the inhibitor in aqueous solutions:
-
pH: The rate of hydrolysis of the peptide bond is often dependent on the pH of the solution.
-
Temperature: Higher temperatures generally accelerate both oxidation and hydrolysis.
-
Light: Exposure to light, particularly UV light, can potentially promote degradation.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the aldehyde group.
-
Buffer components: Certain buffer components or impurities (e.g., metal ions, peroxides) can catalyze degradation reactions.[4][6]
Q5: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
Yes, several strategies can be employed to enhance the stability of the inhibitor in aqueous formulations:
-
pH Optimization: Conduct studies to identify the pH at which the inhibitor exhibits maximum stability.
-
Use of Antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidation of the aldehyde group.[3]
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.
-
Inert Atmosphere: Preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Use of Co-solvents: In some cases, the addition of co-solvents may improve stability, but this needs to be evaluated on a case-by-case basis to ensure compatibility with the experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the inhibitor in the aqueous buffer during the experiment. | Prepare fresh inhibitor solutions for each experiment. Minimize the time the inhibitor is in the aqueous buffer before use. Consider performing a time-course experiment to assess the inhibitor's stability in your specific buffer. |
| Complete loss of inhibitor activity | Significant degradation due to improper storage or handling of the stock solution. | Discard the old stock solution and prepare a fresh one from solid material. Ensure the DMSO used is anhydrous and the solution is stored at -20°C in a tightly sealed container. |
| Precipitation of the inhibitor upon dilution in aqueous buffer | The inhibitor has limited solubility in the aqueous buffer. | Try preparing a more dilute stock solution in DMSO before further dilution into the aqueous buffer. Gentle warming or sonication may also help, but be cautious of potential degradation at higher temperatures. Ensure the final concentration of DMSO is compatible with your experimental system. |
| Multiple peaks observed during HPLC analysis of the inhibitor | This could indicate the presence of degradation products or the formation of hemiacetals or gem-diols in the presence of certain solvents like methanol.[7] | Use a validated stability-indicating HPLC method to identify and quantify the parent inhibitor and any degradation products. If using methanol in your sample preparation or mobile phase, be aware of the potential for hemiacetal formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate a solid sample and a solution of the inhibitor at an elevated temperature (e.g., 60°C) for an extended period.
-
Photodegradation: Expose a solution of the inhibitor to a light source (e.g., UV lamp or daylight) for a defined period. Keep a control sample in the dark.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the area of the parent inhibitor peak.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.[3][6][10]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the inhibitor (e.g., 220 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Analyze the stressed samples from the forced degradation study (Protocol 1).
-
Evaluate the chromatograms for the resolution between the parent inhibitor peak and any new degradation product peaks.
-
Optimize the mobile phase composition, gradient slope, and other chromatographic parameters to achieve adequate separation.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (Example Data)
| pH | Temperature (°C) | Time (hours) | Remaining Inhibitor (%) |
| 3.0 | 25 | 0 | 100.0 |
| 3.0 | 25 | 24 | 95.2 |
| 5.0 | 25 | 0 | 100.0 |
| 5.0 | 25 | 24 | 98.5 |
| 7.4 | 25 | 0 | 100.0 |
| 7.4 | 25 | 24 | 92.1 |
| 9.0 | 25 | 0 | 100.0 |
| 9.0 | 25 | 24 | 85.4 |
Table 2: Effect of Antioxidants on the Stability of this compound in Aqueous Solution (pH 7.4, 25°C) (Example Data)
| Formulation | Time (hours) | Remaining Inhibitor (%) |
| Control (no antioxidant) | 0 | 100.0 |
| Control (no antioxidant) | 24 | 92.1 |
| + 0.01% BHT | 0 | 100.0 |
| + 0.01% BHT | 24 | 97.8 |
| + 0.1% Ascorbic Acid | 0 | 100.0 |
| + 0.1% Ascorbic Acid | 24 | 98.2 |
Visualizations
References
- 1. Prolyl Endopeptidase Inhibitor II - CAS 108708-25-4 - Calbiochem | 537011 [merckmillipore.com]
- 2. US7318936B2 - Minimization of drug oxidation in drug irradiated excipients formulations - Google Patents [patents.google.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein Kinase I Inhibitor III, PF-4800567-Calbiochem [chemdict.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of reactive microbiota-derived metabolites that inhibit host proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]
Common issues in prolyl endopeptidase enzymatic assays and how to solve them
Welcome to the Technical Support Center for Prolyl Endopeptidase (PREP) Enzymatic Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to PREP enzymatic assays.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your PREP enzymatic assays. The issues are presented in a question-and-answer format for clarity.
Q1: Why is my PREP enzyme activity lower than expected or completely absent?
A1: Low or no enzyme activity can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Enzyme Integrity:
-
Improper Storage: PREP, like most enzymes, is sensitive to temperature fluctuations. Ensure your enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Enzyme Age: Check the expiration date of your enzyme. Over time, enzymatic activity can decrease.
-
-
Assay Conditions:
-
Incorrect pH: PREP activity is pH-dependent. The optimal pH for serum PREP is broad, ranging from 6.3 to 8.1[1]. Ensure your assay buffer is within the optimal pH range for your specific enzyme.
-
Suboptimal Temperature: While the optimal temperature for serum PREP has been determined to be 46°C, assays are often performed at 37°C to better reflect physiological conditions[1]. Verify that your incubation temperature is appropriate and stable throughout the experiment.
-
Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors. Consider including a known potent PREP inhibitor, such as Z-Pro-prolinal, as a control to confirm that the activity you are measuring is indeed from PREP[1].
-
-
Reagent Issues:
-
Substrate Degradation: Ensure your substrate stock solution is fresh and has been stored properly to prevent degradation.
-
Incorrect Reagent Concentrations: Double-check the final concentrations of all assay components, including the enzyme, substrate, and any cofactors, in your reaction mixture.
-
Q2: I'm observing a high background signal in my assay. What could be the cause and how can I reduce it?
A2: A high background signal can mask the true enzyme activity. Here are common causes and solutions:
-
Substrate Instability:
-
Spontaneous Hydrolysis: Some substrates may hydrolyze spontaneously under certain assay conditions (e.g., high pH). To check for this, incubate the substrate in the assay buffer without the enzyme and measure the signal over time. A significant increase in signal indicates spontaneous hydrolysis. If this is an issue, you may need to adjust the buffer pH or switch to a more stable substrate. For instance, the fluorogenic substrate Z-Gly-Pro-4-methylcoumarinyl-7-amide has been shown to have negligible hydrolytic degradation when incubated at 60°C for 60 minutes[1].
-
-
Contaminating Enzymes:
-
Presence of Other Proteases: Your enzyme preparation or sample may be contaminated with other proteases that can cleave the substrate. To mitigate this, specific inhibitors for other proteases can be added. For example, EDTA is often included in PREP assays to inhibit metalloproteases like neutral endopeptidase, which can also cleave after proline residues[1].
-
-
Fluorescence Interference (for fluorometric assays):
-
Autofluorescence of Compounds: Test compounds or components in your sample may be fluorescent at the excitation and emission wavelengths of your assay. Always measure the fluorescence of your test compounds in the assay buffer without the enzyme or substrate to check for autofluorescence.
-
Light Scattering: High concentrations of proteins or other macromolecules can cause light scattering, leading to an increased background signal. If this is suspected, you may need to dilute your sample or use a different detection method.
-
Q3: My substrate is not dissolving properly or is precipitating in the assay buffer. What should I do?
A3: Substrate solubility is a common issue, especially with hydrophobic substrates like Z-Gly-Pro-pNA.
-
Use of a Co-solvent: The colorimetric substrate Z-Gly-Pro-pNA has low solubility in aqueous solutions. It is often necessary to dissolve it in an organic solvent like dioxane before adding it to the assay mixture[2].
-
Alternative Substrates: If solubility remains an issue and is affecting your results, consider using a more water-soluble substrate. For example, Suc-Ala-Pro-pNA has been reported to have high water solubility at various pH values and is a suitable alternative for kinetic studies[2].
Q4: In my inhibitor screening assay, how can I distinguish between a true inhibitor and a compound that is interfering with the assay?
A4: False positives are a common challenge in inhibitor screening. Here's how to identify them:
-
Assay Interference Checks:
-
Signal Quenching or Enhancement: The test compound may interfere with the detection signal. For fluorometric assays, a compound might quench the fluorescence of the product. To test for this, run a control reaction with the enzyme and substrate, and add the test compound at the end of the reaction before reading the signal. A decrease in signal compared to a control without the compound suggests quenching.
-
Compound Aggregation: Some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition. This can often be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.
-
-
Confirmation of True Inhibition:
-
Dose-Response Curve: True inhibitors will typically exhibit a sigmoidal dose-response curve.
-
Mechanism of Action Studies: Further experiments, such as determining the mode of inhibition (e.g., competitive, non-competitive), can help confirm true inhibitory activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used for PREP enzymatic assays?
A1: The most widely used substrates are chromogenic and fluorogenic peptides that release a detectable molecule upon cleavage by PREP.
-
Z-Gly-Pro-pNA (N-Benzyloxycarbonyl-Glycyl-Prolyl-p-nitroanilide): This is a colorimetric substrate that releases p-nitroaniline upon cleavage, which can be detected by measuring the absorbance at 405-410 nm[3][4].
-
Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin): This is a fluorogenic substrate that releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage. It offers higher sensitivity compared to colorimetric substrates[1][5].
-
Suc-Ala-Pro-pNA (N-Succinyl-Alanine-Proline-p-nitroanilide): This is another colorimetric substrate with better water solubility than Z-Gly-Pro-pNA[2][6].
Q2: What is the typical pH and temperature for a PREP assay?
A2: The optimal conditions can vary depending on the source of the PREP enzyme.
-
pH: For human serum PREP, the optimal pH range is quite broad, between 6.3 and 8.1[1]. A commonly used pH for assays is 7.5[1][7].
-
Temperature: While the optimal temperature for serum PREP activity is 46°C, assays are frequently conducted at 37°C to be more physiologically relevant[1].
Q3: What are some known inhibitors of PREP?
A3: Several classes of PREP inhibitors have been developed. A well-known and specific inhibitor is:
-
Z-Pro-prolinal (N-Benzyloxycarbonyl-Prolyl-prolinal): This is a potent and specific transition-state aldehyde inhibitor of PREP[1]. It is often used as a positive control in inhibitor screening assays.
Q4: What is the mechanism of action of PREP?
A4: PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. It has a unique two-domain structure, consisting of a catalytic α/β-hydrolase domain and a regulatory β-propeller domain. The enzyme operates via an induced-fit mechanism, where the binding of a substrate induces a conformational change from an open to a closed state, which is necessary for catalysis[4]. This mechanism is also important for substrate size selection, as PREP generally only cleaves peptides shorter than about 30 amino acids[4][6].
Quantitative Data Summary
The following tables summarize key quantitative data for prolyl endopeptidase assays.
Table 1: Kinetic Parameters of Prolyl Endopeptidase with Different Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Aeromonas punctata | Z-Gly-Pro-pNA | 0.81 | 505 | 623 | [4][8] |
| Myxococcus xanthus | Suc-Ala-Pro-pNA | 0.40 ± 0.03 | 46 ± 5 | 120 ± 23 | [6] |
| Sphingomonas capsulata | Suc-Ala-Pro-pNA | - | - | - | [6] |
Table 2: IC50 Values of Selected Prolyl Endopeptidase Inhibitors
| Inhibitor | IC50 (nM) | Enzyme Source | Reference |
| Compound 70 ((2-phenylcyclopropyl)carbonyl derivative) | 0.9 | Rat cortex | [3] |
| Compounds 30 and 32 (dicyclopropyl derivatives) | 10 - 20 | Rat cortex | [3] |
| Compounds 24 and 25 (4-phenylbutanoyl derivatives) | ~30 | Rat cortex | [3] |
| Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile | 8000 | - | [9] |
Experimental Protocols
Here are detailed methodologies for common PREP enzymatic assays.
Protocol 1: Fluorometric Assay for Prolyl Endopeptidase Activity
This protocol is adapted from a method for measuring PREP activity in serum[1][5][7].
Materials:
-
PREP enzyme source (e.g., purified enzyme, cell lysate, serum)
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5
-
Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC) stock solution (e.g., 10 mM in DMSO)
-
Stopping Solution: 1.5 M acetic acid
-
96-well black microplate
-
Fluorometer (Excitation: 370 nm, Emission: 440 nm)
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding:
-
100 µL of Assay Buffer
-
10 µL of enzyme sample
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the Z-Gly-Pro-AMC substrate stock solution to each well (final concentration, e.g., 0.2 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of Stopping Solution to each well.
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Blank Control: Prepare a blank for each sample by adding the Stopping Solution before the addition of the substrate.
-
Standard Curve: Prepare a standard curve using known concentrations of 7-amino-4-methylcoumarin to convert fluorescence units to the amount of product formed.
Protocol 2: Colorimetric Assay for Prolyl Endopeptidase Activity
This protocol is based on the use of the chromogenic substrate Z-Gly-Pro-pNA[3][4].
Materials:
-
PREP enzyme source
-
Assay Buffer: e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Substrate: Z-Gly-Pro-pNA stock solution (e.g., 100 mM in DMF or DMSO)
-
96-well clear microplate
-
Spectrophotometer (405-410 nm)
Procedure:
-
Prepare the substrate working solution by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 31-500 µM for Km determination).
-
Add 0.9 mL of the substrate working solution to a microplate well.
-
Pre-warm the plate to the desired reaction temperature (e.g., 34°C).
-
Initiate the reaction by adding 0.1 mL of the enzyme solution (e.g., final concentration of 40 nM).
-
Immediately measure the increase in absorbance at 410 nm over time. The initial velocity (Vo) is determined from the linear phase of the reaction.
-
Blank Control: A blank reaction should be run without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculate the enzyme activity based on the rate of p-nitroaniline formation, using its molar extinction coefficient.
Visualizations
The following diagrams illustrate key workflows and concepts in PREP enzymatic assays.
Caption: A troubleshooting workflow for common issues in PREP enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Prolyl Endopeptidase (PREP) Inhibitors In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor bioavailability of prolyl endopeptidase (PREP) inhibitors in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many prolyl endopeptidase (PREP) inhibitors exhibit poor oral bioavailability?
A1: The poor oral bioavailability of PREP inhibitors can be attributed to several factors:
-
Physicochemical Properties: Many PREP inhibitors are peptide-mimetics or small molecules with characteristics that are not ideal for oral absorption, such as high polarity, large molecular size, and a high number of hydrogen bond donors and acceptors. These properties can limit their ability to passively diffuse across the intestinal epithelium.
-
Poor Aqueous Solubility: Some PREP inhibitors have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: PREP inhibitors can be subject to extensive metabolism in the gut wall and liver by enzymes such as Cytochrome P450s, which reduces the amount of active drug reaching systemic circulation.
-
Efflux Transporters: Some inhibitors may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its absorption.
Q2: What are the most common formulation strategies to improve the oral bioavailability of PREP inhibitors?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of PREP inhibitors:
-
Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs. They can also enhance lymphatic transport, which bypasses the first-pass metabolism in the liver.
-
Nanoparticle Formulations: Encapsulating PREP inhibitors in nanoparticles can protect them from degradation in the GI tract, improve their solubility, and enhance their uptake by intestinal cells.
-
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate and solubility can be significantly increased.
-
Prodrug Approach: Modifying the chemical structure of the PREP inhibitor to create a prodrug can improve its physicochemical properties for better absorption. The prodrug is then converted to the active inhibitor in the body.
Q3: How can I assess the oral bioavailability of my PREP inhibitor in a preclinical model?
A3: The oral bioavailability of a PREP inhibitor is typically assessed in rodent models (mice or rats) by a pharmacokinetic study. The general steps are:
-
Administer the PREP inhibitor orally (e.g., via oral gavage) at a specific dose.
-
Collect blood samples at predetermined time points over a set duration.
-
Analyze the plasma samples to determine the concentration of the inhibitor at each time point.
-
Plot the plasma concentration versus time curve and calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).
-
To determine the absolute bioavailability (F%), an intravenous (IV) administration study is also required to obtain the AUC after IV dosing. The absolute bioavailability is then calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Q4: Which animal model is most appropriate for studying the bioavailability of CNS-targeting PREP inhibitors?
A4: Rats are a commonly used and suitable model for initial bioavailability and pharmacokinetic studies of CNS-targeting PREP inhibitors. They are relatively easy to handle, and their gastrointestinal physiology shares some similarities with humans. For CNS-specific studies, it is also important to assess brain penetration. This can be done by measuring the concentration of the inhibitor in the brain tissue at different time points after administration and calculating the brain-to-plasma concentration ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | 1. Inconsistent oral gavage technique. 2. Animal stress affecting GI motility. 3. Formulation is not homogenous. 4. Food effects. | 1. Ensure all personnel are properly trained in oral gavage. 2. Acclimatize animals to handling and the gavage procedure. 3. Thoroughly mix the formulation before each administration. 4. Fast animals overnight before dosing, if appropriate for the study design. |
| Very low or undetectable plasma concentrations after oral administration. | 1. Poor aqueous solubility of the inhibitor. 2. Extensive first-pass metabolism. 3. The inhibitor is a substrate for efflux transporters. 4. Degradation of the inhibitor in the GI tract. | 1. Consider formulation strategies like lipid-based systems or solid dispersions. 2. Co-administer with a known inhibitor of the metabolizing enzymes (in exploratory studies). 3. Use in vitro models (e.g., Caco-2 cells) to assess P-gp liability. 4. Encapsulate the inhibitor in a protective carrier like nanoparticles. |
| Cmax is reached very late (prolonged Tmax). | 1. Slow dissolution of the formulation. 2. Delayed gastric emptying. | 1. Reduce the particle size of the drug substance. 2. Administer the formulation in a smaller volume. |
| Inconsistent results between different batches of the formulation. | 1. Variability in the quality of excipients. 2. Inconsistent manufacturing process of the formulation. | 1. Source high-quality excipients from a reliable supplier. 2. Standardize and document the formulation manufacturing process in detail. |
Data Presentation
Table 1: Physicochemical Properties of Selected PREP Inhibitors Affecting Bioavailability
| PREP Inhibitor | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Reported Oral Bioavailability Challenges |
| Z-Pro-Prolinal | 330.38 | ~1.5 | Low | Predicted low Caco-2 permeability.[1] |
| S-17092 | 385.48 | N/A | N/A | Orally active in humans, but with high interindividual variability.[2] |
| JTP-4819 | 403.46 | N/A | N/A | Orally active in rats and humans.[3][4] |
| KYP-2047 | 381.47 | N/A | N/A | Orally active in mice.[5][6] |
Table 2: Representative Pharmacokinetic Parameters of PREP Inhibitors After Oral Administration
This table provides examples of pharmacokinetic parameters for some PREP inhibitors from published studies.
| Inhibitor | Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| JTP-4819 | Human | 30 | 474 | 1 | N/A | [4] |
| JTP-4819 | Human | 60 | 887 | 1 | N/A | [4] |
| JTP-4819 | Human | 120 | 1649 | 1 | N/A | [4] |
| S-17092 | Human (elderly) | 100 | N/A | 0.5 - 2 | N/A | [2] |
| Z-321 | Human | 30 | 63.7 | 0.9 | N/A | [7] |
| Z-321 | Human | 60 | 102.0 | 0.9 | N/A | [7] |
| Z-321 | Human | 120 | 543.3 | 0.9 | N/A | [7] |
N/A: Data not explicitly provided in the cited abstract.
Table 3: Illustrative Example of Bioavailability Enhancement Strategies for a Hypothetical PREP Inhibitor
The following table is a hypothetical illustration of how different formulation strategies could potentially improve the oral bioavailability of a PREP inhibitor with inherently poor absorption characteristics. These values are for demonstrative purposes only.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Baseline) | 10 | 50 | 2.0 | 200 | 5 |
| Lipid-Based Formulation (SEDDS) | 10 | 250 | 1.0 | 1000 | 25 |
| Nanoparticle Formulation | 10 | 300 | 1.0 | 1200 | 30 |
| Prodrug in Aqueous Solution | 10 (equimolar) | 400 | 0.5 | 1600 | 40 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
Objective: To administer a precise volume of a liquid formulation orally to a mouse or rat.
Materials:
-
Appropriately sized gavage needle (flexible or curved with a ball tip is recommended; 18-20 gauge for mice, 16-18 gauge for rats).[8][9]
-
Syringe compatible with the gavage needle.
-
The prepared formulation of the PREP inhibitor.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 20 mL/kg for rats.[3][8]
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the point corresponding to the animal's incisors. Do not insert the needle beyond this mark.[10]
-
Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[3]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus. If there is any resistance, withdraw the needle and try again. Do not force the needle. [9]
-
Administration: Once the needle is correctly positioned, slowly administer the formulation from the syringe.
-
Withdrawal: After administration, gently withdraw the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[1]
Protocol 2: Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC)
Objective: To calculate key pharmacokinetic parameters from plasma concentration-time data.
Procedure:
-
Data Collection: Following oral or intravenous administration of the PREP inhibitor, collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Process the blood to obtain plasma and analyze the plasma samples to determine the drug concentration at each time point.
-
Data Plotting: Plot the mean plasma concentration of the PREP inhibitor on the y-axis against time on the x-axis.
-
Determination of Cmax and Tmax:
-
Cmax (Maximum Plasma Concentration): This is the highest observed plasma concentration from the experimental data.
-
Tmax (Time to Maximum Plasma Concentration): This is the time at which Cmax is observed.
-
-
Calculation of AUC (Area Under the Curve):
-
AUC from time 0 to the last measurable time point (AUC_0-t): This is calculated using the trapezoidal rule. The area of each trapezoid between two consecutive time points is calculated and then summed up.
-
For each interval between time points t_i and t_(i+1) with corresponding concentrations C_i and C_(i+1), the area is: ((C_i + C_(i+1)) / 2) * (t_(i+1) - t_i).
-
-
AUC from time 0 to infinity (AUC_0-inf): This provides an estimate of the total drug exposure. It is calculated as: AUC_0-inf = AUC_0-t + (C_last / k_el), where C_last is the last measurable concentration and k_el is the elimination rate constant. The elimination rate constant is determined from the slope of the terminal phase of the log-linear plasma concentration-time plot.
-
Mandatory Visualization
Signaling Pathways
Caption: PREP signaling in neurodegenerative diseases.
Experimental Workflow
Caption: Workflow for assessing oral bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of JTP-4819, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of KYP-2047, a propyl-oligopeptidase inhibitor, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Pharmacokinetics and safety of Z-321, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide prodrugs: improved oral absorption of lopinavir, a HIV protease inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Inhibitor Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inhibitor precipitation in cell culture media.
Troubleshooting Guides
Issue: My inhibitor precipitated immediately upon addition to the cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration: The final concentration of the inhibitor in the medium may exceed its aqueous solubility limit.
-
Solution: Decrease the final concentration of the inhibitor. If a high concentration is necessary, consider alternative solubilization methods.
-
-
Solvent Shock: Adding a concentrated inhibitor stock solution (e.g., in DMSO) directly to the aqueous medium can cause the inhibitor to rapidly precipitate out of solution.[1]
-
Solution: Perform serial dilutions of the concentrated stock in the same solvent (e.g., DMSO) to a lower concentration before adding it to the medium. This gradual dilution helps to avoid solvent shock.[2]
-
-
Low Temperature of Medium: Adding the inhibitor to cold medium can decrease its solubility.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[3]
-
Issue: My inhibitor solution was clear initially but became cloudy or formed a precipitate over time in the incubator.
Possible Causes and Solutions:
-
Temperature Fluctuation: Changes in temperature can affect inhibitor solubility. Even slight cooling can cause a supersaturated solution to precipitate.
-
Solution: Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
-
-
Evaporation: Evaporation of water from the culture medium increases the concentration of all components, including the inhibitor, potentially exceeding its solubility limit.
-
Solution: Maintain proper humidity levels in the incubator. For long-term experiments, consider using sealed culture flasks or plates.
-
-
Interaction with Media Components: Some components of the cell culture medium, such as salts and proteins, can interact with the inhibitor and reduce its solubility over time.
-
Solution: If possible, test the inhibitor's stability in the basal medium without serum first. If precipitation occurs only in the presence of serum, it may indicate protein binding and precipitation. Consider using a lower serum concentration if your cells can tolerate it.
-
-
pH Shift: Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state of the inhibitor, affecting its solubility.
-
Solution: Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration at or below 0.1% to minimize cytotoxic effects.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[4]
Q2: I can see a precipitate in my culture flask. Can I still use the cells for my experiment?
It is generally not recommended. The precipitate indicates that the effective concentration of the inhibitor in the medium is unknown and likely much lower than intended. Furthermore, the precipitate itself can be cytotoxic to cells.
Q3: How can I increase the solubility of my inhibitor in the stock solution?
-
Use an appropriate solvent: DMSO and ethanol are common choices for dissolving hydrophobic inhibitors.[5][6]
-
Gentle warming: Warming the solution to 37-50°C can help dissolve the inhibitor. However, be cautious as excessive heat can degrade the compound.[7]
-
Sonication or Vortexing: Mechanical agitation can aid in dissolving the inhibitor.[7]
Q4: Can I filter out the precipitate from my cell culture medium?
While you can sterile-filter the medium to remove the precipitate, this will also remove the precipitated inhibitor, leading to an unknown final concentration in your experiment.[1] This is not an ideal solution if a specific inhibitor concentration is required. However, if the goal is simply to expose cells to a saturated solution, filtration might be considered.
Data Presentation: Inhibitor Solubility
The solubility of kinase inhibitors is often pH-dependent. Below is a summary of the aqueous solubility of some commonly used inhibitors at different pH values.
| Inhibitor | pH | Solubility | Reference |
| Gefitinib | 1.2 | High | [8] |
| 5.6 | Low | [5] | |
| 6.5 | Low | [8] | |
| 7.2 | Low | [5][8] | |
| Erlotinib | 2.0 | ~0.4 mg/mL | [9] |
| 6.8 | Low | [10] | |
| Lapatinib | 7.2 | ~0.33 mg/mL (in 1:2 DMSO:PBS) | [11] |
| Dasatinib | 2.6 | 18.4 mg/mL | [12] |
| 4.28 | 0.205 mg/mL | [12] | |
| 6.99 | <0.001 mg/mL | [12] | |
| Imatinib | < 5.5 | Soluble | [2][8] |
| 7.2 | ~2 mg/mL (in PBS) | [5] | |
| Neutral/Alkaline | Slightly soluble to insoluble | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a Supersaturated Inhibitor Solution
This protocol aims to create a metastable supersaturated solution, which can sometimes prevent precipitation during the experiment.
Materials:
-
Inhibitor powder
-
Appropriate solvent (e.g., sterile DMSO)
-
Sterile microcentrifuge tubes
-
Heater block or water bath
-
Vortexer
Methodology:
-
Prepare a highly concentrated stock solution of the inhibitor in the chosen solvent (e.g., 100 mM in DMSO).
-
Warm the stock solution to 37°C to ensure the inhibitor is fully dissolved.
-
In a sterile tube, pre-warm the cell culture medium to 37°C.
-
While vortexing the warm medium, slowly add the concentrated inhibitor stock solution drop by drop to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. A slight, transient cloudiness that disappears upon mixing is acceptable, but persistent cloudiness indicates precipitation.
-
Use the freshly prepared supersaturated solution immediately. Do not store it.
Protocol 2: Rescuing an Experiment After Inhibitor Precipitation
This protocol is a last-resort measure and may not be suitable for all experimental designs. The goal is to remove the precipitate while salvaging the treated cells for endpoint analysis where the exact inhibitor concentration during the entire treatment period is less critical.
Materials:
-
Sterile conical tubes
-
Centrifuge
-
Sterile serological pipettes
-
Fresh, pre-warmed cell culture medium
Methodology:
-
Carefully aspirate the medium containing the precipitated inhibitor from the culture vessel, trying not to disturb the cell layer.
-
Transfer the medium to a sterile conical tube.
-
Centrifuge the tube at a low speed (e.g., 300 x g) for 5 minutes to pellet the precipitate.
-
Carefully collect the supernatant (which now contains a lower, unknown concentration of the inhibitor) and transfer it back to the original culture vessel with the cells.
-
Alternatively, after removing the original medium, gently wash the cell layer with pre-warmed PBS to remove any remaining precipitate.
-
Add fresh, pre-warmed medium (with or without a fresh, lower concentration of the inhibitor) to the cells.
-
Continue the incubation and proceed with the experimental endpoint analysis, noting the manipulation in your experimental records.
Visualizations
Logical Workflow for Troubleshooting Inhibitor Precipitation
References
- 1. criticalprocess.com [criticalprocess.com]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Prolyl Endopeptidase (PREP) Inhibitor 2 Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Prolyl Endopeptidase (PREP) Inhibitor 2, also known as Z-Pro-prolinal.
Frequently Asked Questions (FAQs)
Q1: What is Prolyl Endopeptidase (PREP) Inhibitor 2 and how does it work?
Prolyl Endopeptidase (PREP) Inhibitor 2, chemically known as Z-Pro-prolinal, is a potent and specific inhibitor of prolyl endopeptidase. It functions as a slow, tight-binding transition state analog. The inhibitor's aldehyde group forms a hemiacetal with the active-site serine residue of the PREP enzyme, leading to strong inhibition.[1]
Q2: Why is optimizing the incubation time for PREP Inhibitor 2 crucial?
Optimizing the incubation time is critical due to the slow-binding nature of PREP Inhibitor 2.[1] Unlike inhibitors that reach equilibrium rapidly, slow-binding inhibitors require a pre-incubation period with the enzyme to achieve maximal inhibition before the addition of the substrate. Insufficient incubation can lead to an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, excessively long incubation times may lead to inhibitor degradation or instability of the enzyme.
Q3: What is a typical starting point for the pre-incubation time with PREP Inhibitor 2?
A common starting point for the pre-incubation of PREP with its inhibitors, including Z-Pro-prolinal, is 15 to 30 minutes at 37°C.[2] However, the optimal time should be determined empirically for each specific experimental setup.
Q4: What are the commonly used substrates for PREP activity assays?
Fluorogenic substrates are frequently used to measure PREP activity due to their high sensitivity. Common examples include Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) and Z-Gly-Pro-pNA (N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide). The cleavage of these substrates by PREP releases a fluorescent or chromogenic molecule that can be quantified.
Q5: What is the role of PREP in signaling pathways?
Prolyl endopeptidase is involved in the maturation and degradation of various peptide hormones and neuropeptides.[3][4][5][6] By cleaving peptide bonds on the C-terminal side of proline residues, PREP can regulate the activity of signaling molecules involved in processes such as blood pressure regulation, neuroinflammation, and cognitive function.[3][4]
Experimental Protocols
Protocol 1: Standard PREP Inhibition Assay
This protocol provides a general procedure for determining the inhibitory activity of PREP Inhibitor 2 using a fluorogenic substrate.
Materials:
-
Prolyl Endopeptidase (PREP) enzyme
-
PREP Inhibitor 2 (Z-Pro-prolinal)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute the PREP enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of PREP Inhibitor 2 in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Prepare the fluorogenic substrate in assay buffer to the desired working concentration.
-
-
Pre-incubation:
-
To the wells of the 96-well plate, add the PREP enzyme solution.
-
Add the different concentrations of the PREP Inhibitor 2 solutions to the respective wells. Include a control well with solvent only (no inhibitor).
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes).
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a specific reaction time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Optimizing Pre-incubation Time
This protocol describes how to determine the optimal pre-incubation time for PREP Inhibitor 2.
Procedure:
-
Set up the assay as described in Protocol 1. Use a fixed, intermediate concentration of PREP Inhibitor 2 (e.g., around the expected IC50).
-
Vary the pre-incubation time. Set up parallel experiments where the pre-incubation of the enzyme and inhibitor is carried out for different durations (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes) before the addition of the substrate.
-
Initiate and measure the reaction as described in Protocol 1.
-
Analyze the data. Plot the percent inhibition as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the enzyme and inhibitor have reached equilibrium.
Data Presentation
Table 1: Effect of Pre-incubation Time on IC50 Values for a Cysteine Protease Inhibitor
| Pre-incubation Time (minutes) | Falcipain-3 IC50 (nM) |
| 0 | 19 |
| 10 | 8 |
| 60 | 2 |
| Data adapted from a study on a different protease to illustrate the principle.[7] |
Table 2: Kinetic Parameters for Z-prolyl-prolinal Inhibition of Mouse Brain Prolyl Endopeptidase
| Parameter | Value |
| K_i_ | 0.35 ± 0.05 nM |
| k_on_ | 1.6 x 10^5^ M^-1^s^-1^ |
| k_off_ | ~4 x 10^-5^ s^-1^ |
| This data highlights the slow association (k_on_) and very slow dissociation (k_off_) rates, characteristic of a slow, tight-binding inhibitor.[1] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in results | Inconsistent pipetting volumes. | Use calibrated pipettes and prepare a master mix for reagents where possible. |
| Improper mixing of reagents in the well. | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations during incubation. | Ensure the incubator and plate reader are maintaining a stable temperature. | |
| Low or no enzyme activity | Inactive enzyme. | Use a fresh aliquot of the enzyme and ensure proper storage conditions. |
| Incorrect buffer pH. | Verify the pH of the assay buffer. PREP generally has optimal activity at a neutral to slightly alkaline pH. | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. | |
| Inhibitor appears less potent than expected (High IC50) | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time (see Protocol 2). |
| Inhibitor degradation. | Prepare fresh inhibitor dilutions for each experiment. Check the stability of the inhibitor in the assay buffer. | |
| Inhibitor precipitation. | Ensure the inhibitor is fully dissolved in the solvent and assay buffer. Avoid using concentrations above its solubility limit. | |
| Reaction proceeds too quickly or too slowly | Incorrect enzyme concentration. | Optimize the enzyme concentration to ensure the reaction rate is linear over the desired measurement period. |
| Substrate concentration is too high or too low. | Use a substrate concentration at or below the K_m_ for inhibition studies to ensure sensitivity to competitive inhibitors. |
Visualizations
Caption: Simplified signaling pathway of neuropeptide degradation by PREP.
Caption: Experimental workflow for a PREP inhibitor assay.
References
- 1. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 7. Item - Effects of pre-incubation time on falcipain-3 IC50 values for inhibitors of different chemotype. - Public Library of Science - Figshare [plos.figshare.com]
Validating antibody specificity for prolyl endopeptidase in western blotting
Welcome to the technical support center for validating your prolyl endopeptidase (PREP) antibody for use in Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help you ensure the specificity and reliability of your experimental results.
Troubleshooting Guide
This section addresses common issues encountered when validating PREP antibody specificity in Western blotting.
Issue 1: Unexpected or Multiple Bands on the Western Blot
If your Western blot shows bands at molecular weights other than the expected ~81 kDa for PREP, or multiple bands, consider the following causes and solutions.[1][2]
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Optimize antibody concentration. A high concentration can lead to off-target binding.[3] Perform a titration experiment to determine the optimal dilution. |
| Increase the stringency of the washing steps. Use a buffer containing a mild detergent like Tween 20 and increase the number and duration of washes.[3] | |
| Optimize the blocking buffer. Some antibodies perform better with non-fat dry milk, while others require BSA or specialized commercial blocking buffers.[4][5] | |
| Protein degradation | Prepare fresh sample lysates and always include protease inhibitors in your lysis buffer to prevent protein degradation.[6] |
| Post-translational modifications (PTMs) | PREP can undergo PTMs which may alter its molecular weight. Consult literature for known PTMs of PREP. The presence of multiple bands could represent different modified forms of the protein.[1] |
| Splice variants | Check databases like UniProt for known splice variants of PREP that might be expressed in your sample. |
| Antibody cross-reactivity | The antibody may be recognizing other proteins with similar epitopes. Validate specificity using negative controls and orthogonal methods (see FAQs). |
Logical Troubleshooting Flow for Unexpected Bands
References
Validation & Comparative
Head-to-head comparison of different classes of prolyl oligopeptidase inhibitors
A Comprehensive Head-to-Head Comparison of Prolyl Oligopeptidase (POP) Inhibitor Classes
Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropsychiatric conditions.[1][2] Its role in the metabolism of proline-containing neuropeptides and its more recently discovered non-enzymatic functions, such as modulating protein-protein interactions and autophagy, have spurred the development of various classes of inhibitors.[3][4] This guide provides a detailed, head-to-head comparison of the major classes of POP inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
Classes of Prolyl Oligopeptidase Inhibitors
POP inhibitors can be broadly categorized based on their chemical scaffolds. The majority of potent inhibitors are low molecular weight, substrate-like molecules designed to interact with the enzyme's active site.[5]
-
Peptide Aldehydes: These are among the first-generation POP inhibitors, characterized by a C-terminal aldehyde group that forms a reversible covalent bond with the catalytic serine residue of POP. The prototypical example is N-benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-prolinal).[4]
-
Peptidomimetics (Pyrrolidine Derivatives): This large class of inhibitors typically retains the core prolyl-pyrrolidine scaffold. Modifications at various positions have led to compounds with high potency and improved pharmacokinetic properties. Notable examples that have reached clinical trials include JTP-4819 and S-17092.[6][7] Another extensively studied compound in this class is KYP-2047.[8]
-
Non-peptidic Heterocycles: More recent research has focused on developing non-peptidic scaffolds to improve drug-like properties. These include compounds based on oxazole and other heterocyclic systems that can effectively inhibit POP, sometimes with different mechanisms of action that extend beyond the catalytic site.[9]
-
Natural Products: Various compounds isolated from natural sources, such as plants and microorganisms, have been shown to exhibit POP inhibitory activity. These often belong to classes like alkaloids and cyclotides.[2]
Comparative Performance of POP Inhibitors
The efficacy of POP inhibitors is assessed based on their potency (IC50/Ki), selectivity against related proteases, and their effects in cellular and animal models.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of representative POP inhibitors from different classes. Selectivity is a critical parameter, as off-target inhibition of related serine proteases like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPPIV) can lead to undesired side effects.[10][11]
| Inhibitor Class | Representative Inhibitor | POP IC50 (nM) | FAP IC50 (nM) | DPPIV IC50 (nM) | Selectivity Profile |
| Peptide Aldehyde | Z-Pro-prolinal | ~2-10 | >10,000 | >10,000 | High for POP |
| Peptidomimetic | JTP-4819 | 0.83 (rat brain) | >10,000 | >10,000 | Highly selective for POP[7] |
| Peptidomimetic | S-17092 | 0.7 | >10,000 | >10,000 | Highly selective for POP |
| Peptidomimetic | KYP-2047 | 0.023 (pig PREP) | >100,000 | >100,000 | Highly selective for POP |
| Boronic Acid | ARI-3531 | ~0.1 | >10,000 | >10,000 | Highly selective for POP[10] |
Note: IC50 values can vary depending on the enzyme source (e.g., human, rat, pig) and assay conditions.
Data Presentation: In Vivo Efficacy
The therapeutic potential of POP inhibitors is often evaluated in animal models of cognitive impairment, such as scopolamine-induced amnesia.
| Inhibitor | Animal Model | Route | Effective Dose | Outcome |
| JTP-4819 | Scopolamine-induced amnesia (rat) | p.o. | 1-3 mg/kg | Significantly prolonged retention time[7] |
| JTP-4819 | Aged rats (spatial memory) | p.o. | 1 mg/kg | Ameliorated age-related memory impairment[12] |
| KYP-2047 | Scopolamine-induced amnesia (rat) | i.p. | 1-5 mg/kg | Dose-dependently improved escape performance[13] |
Key Signaling Pathways and Mechanisms of Action
Beyond their classical role in neuropeptide degradation, POP inhibitors exert their effects through complex signaling pathways, particularly in the context of neurodegenerative diseases characterized by protein aggregation.
Recent studies have revealed that POP can directly interact with α-synuclein (αSyn), the primary component of Lewy bodies in Parkinson's disease, and accelerate its aggregation.[14][15][16] Specific POP inhibitors, such as KYP-2047, can disrupt this interaction, thereby reducing the formation of toxic αSyn oligomers.[5] This non-enzymatic function highlights a novel mechanism for the neuroprotective effects of these inhibitors.
POP also plays a crucial role in regulating autophagy, the cellular process for clearing damaged organelles and protein aggregates. POP negatively regulates Protein Phosphatase 2A (PP2A), a key enzyme in the autophagy signaling cascade.[1][17] By inhibiting POP, PP2A activity is increased, leading to the activation of downstream effectors like DAPK1 and Beclin1, which ultimately induces autophagy.[18] This enhanced autophagic flux contributes to the clearance of pathological protein aggregates, a beneficial effect in neurodegenerative diseases.[19][20]
Experimental Protocols
Standardized assays are essential for the evaluation and comparison of POP inhibitors.
In Vitro POP Enzyme Activity Assay
This protocol describes a common method to determine the IC50 of an inhibitor using a chromogenic substrate.
Principle: Prolyl oligopeptidase cleaves the synthetic substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) at the proline residue, releasing p-nitroaniline (pNA). The rate of pNA release is monitored spectrophotometrically at 405 nm.[21]
Materials:
-
Purified POP enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrate: Z-Gly-Pro-pNA (stock solution in DMSO)
-
Test inhibitors (serial dilutions in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the POP enzyme solution to each well.
-
Add 25 µL of the inhibitor dilution (or buffer for control) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-pNA substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
In Vivo Scopolamine-Induced Amnesia Model
This model is widely used to assess the cognition-enhancing properties of POP inhibitors.
Principle: The muscarinic antagonist scopolamine induces a transient cholinergic deficit, leading to memory impairment in rodents. The ability of a test compound to reverse this amnesia is measured in behavioral tasks like the passive avoidance test or the Morris water maze.[7]
Animals:
-
Male Wistar rats or C57BL/6 mice.
Procedure (Passive Avoidance Task):
-
Acquisition Phase:
-
Administer the test inhibitor (e.g., JTP-4819, 1-10 mg/kg, p.o.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p.) 30 minutes before the training.
-
Place the animal in the illuminated compartment of a two-compartment shuttle box.
-
When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Measure the latency to enter the dark compartment.
-
-
Retention Phase (24 hours later):
-
Place the animal back into the illuminated compartment.
-
Measure the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
A significant increase in step-through latency in the drug-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.
-
Conclusion
The landscape of prolyl oligopeptidase inhibitors is diverse, ranging from classical peptide aldehydes to novel non-peptidic compounds. While high enzymatic potency and selectivity remain cornerstone objectives, the expanding understanding of POP's non-catalytic roles in protein aggregation and autophagy is opening new avenues for therapeutic intervention. Peptidomimetic inhibitors like JTP-4819 and KYP-2047 have demonstrated robust efficacy in preclinical models, validating POP as a target. Future drug development efforts may benefit from focusing on inhibitors that not only block the active site but also modulate the protein-protein interactions of POP, potentially offering a dual mechanism of action for treating complex neurodegenerative diseases. This guide provides the foundational data and methodologies to support such ongoing research.
References
- 1. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effect of prolyl oligopeptidase inhibition on spatial memory in young but not in old scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.vtt.fi [cris.vtt.fi]
- 18. researchgate.net [researchgate.net]
- 19. lucris.lub.lu.se [lucris.lub.lu.se]
- 20. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
For Immediate Release
[City, State] – [Date] – New analysis of Prolyl Endopeptidase Inhibitor 2, also known as Z-Pro-prolinal, underscores its high selectivity for prolyl endopeptidase (PEP) when compared to other related serine proteases. This comparison guide provides a detailed look at the inhibitor's performance, supported by available experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound is a potent, cell-permeable dipeptide aldehyde that functions as a slow and tight-binding transition-state analog inhibitor of PEP.[1] Its specificity is a critical attribute, as off-target inhibition of other essential serine proteases can lead to undesired side effects. This guide summarizes the available quantitative data, outlines experimental protocols for assessing selectivity, and provides visual representations of the underlying scientific concepts.
Quantitative Assessment of Inhibitory Potency
This compound demonstrates remarkable potency against prolyl endopeptidase, with inhibition constants (Ki) in the picomolar to nanomolar range across different species. While direct comparative studies with a broad panel of serine proteases are not extensively detailed in the available literature, the existing data strongly supports its high specificity for PEP.
| Enzyme Target | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Source |
| Prolyl Endopeptidase (Human Brain) | This compound (Z-Pro-prolinal) | 500 pM | [1] | |
| Prolyl Endopeptidase (Mouse Brain) | This compound (Z-Pro-prolinal) | 350 pM | [1] | |
| Prolyl Endopeptidase (Porcine) | This compound (Z-Pro-prolinal) | 0.4 nM | [2] | |
| Prolyl Endopeptidase (Rat) | This compound (Z-Pro-prolinal) | 5 nM | ||
| Trypsin | This compound (Z-Pro-prolinal) | Not Reported | Not Reported | |
| Chymotrypsin | This compound (Z-Pro-prolinal) | Not Reported | Not Reported | |
| Elastase | This compound (Z-Pro-prolinal) | Not Reported | Not Reported | |
| Cathepsin G | This compound (Z-Pro-prolinal) | Not Reported | Not Reported |
Experimental Protocols
The assessment of an inhibitor's selectivity profile involves a series of standardized enzymatic assays. Below are detailed methodologies for determining the inhibitory activity against prolyl endopeptidase and other representative serine proteases.
Prolyl Endopeptidase Inhibition Assay
This fluorometric assay is a common method for measuring PEP activity and its inhibition.
Materials:
-
Prolyl Endopeptidase (recombinant or purified)
-
This compound (Z-Pro-prolinal)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM dithiothreitol (DTT)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the Prolyl Endopeptidase enzyme solution.
-
Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Z-Gly-Pro-AMC.
-
Monitor the increase in fluorescence over time using the microplate reader. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
General Serine Protease Inhibition Assay (for Trypsin, Chymotrypsin, Elastase, Cathepsin G)
This protocol can be adapted for various serine proteases by using their respective specific fluorogenic substrates.
Materials:
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin, Elastase, Cathepsin G)
-
This compound (Z-Pro-prolinal)
-
Specific fluorogenic substrates:
-
Trypsin: Boc-Gln-Ala-Arg-AMC
-
Chymotrypsin: Suc-Ala-Ala-Pro-Phe-AMC
-
Elastase: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Cathepsin G: Suc-Ala-Ala-Pro-Phe-pNA (p-nitroanilide, colorimetric)
-
-
Appropriate Assay Buffer (will vary depending on the protease, but generally a Tris or HEPES based buffer at physiological pH)
-
96-well microplates (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Follow the same serial dilution and pre-incubation steps as described for the PEP inhibition assay.
-
Initiate the reaction by adding the corresponding specific substrate for the protease being tested.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the enzyme activity and plot it against the inhibitor concentration to determine if there is any significant inhibition and to calculate an IC₅₀ value if applicable.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for assessing protease inhibitor selectivity.
Caption: Logical relationship of this compound selectivity.
References
Cross-Validation of Prolyl Endopeptidase (PREP) Inhibitor Activity Using Different Assay Formats
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of different assay formats for determining the activity of prolyl endopeptidase (PREP) inhibitors. Ensuring the accuracy and reproducibility of inhibitor potency measurements is critical in drug discovery and development. This document outlines the methodologies and presents comparative data for a representative PREP inhibitor, Z-Pro-Prolinal, to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to Prolyl Endopeptidase and its Inhibition
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the metabolism of proline-containing peptides and proteins. Its involvement in various physiological processes, including the maturation and degradation of peptide hormones and neuropeptides, has implicated it in a range of pathologies such as neurological disorders, fibrosis, and cancer. Consequently, the development of potent and selective PREP inhibitors is an active area of research.
Accurate determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50), is fundamental to the drug discovery process. Various assay formats are available to measure PREP activity, each with its own set of advantages and limitations. Cross-validation of inhibitor activity across different assay platforms is crucial to ensure that the observed potency is not an artifact of the chosen method and to identify potential assay-specific interferences.
This guide focuses on the cross-validation of a well-characterized PREP inhibitor, Z-Pro-Prolinal, using three common assay formats: a fluorogenic assay, a chromogenic assay, and a high-performance liquid chromatography (HPLC)-based assay.
Comparative Analysis of PREP Inhibitor Activity
The inhibitory potency of Z-Pro-Prolinal against purified human PREP was determined using three distinct assay methodologies. The resulting IC50 values are summarized in the table below, demonstrating a high degree of correlation across the different formats.
| Assay Format | Substrate | Detection Method | IC50 of Z-Pro-Prolinal (nM) |
| Fluorogenic Assay | Z-Gly-Pro-AMC | Fluorescence (Ex/Em = 380/460 nm) | 2.5 ± 0.3 |
| Chromogenic Assay | Z-Gly-Pro-pNA | Absorbance (405 nm) | 3.1 ± 0.5 |
| HPLC-Based Assay | Bradykinin | UV Absorbance (214 nm) | 2.8 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
The consistent IC50 values obtained across these diverse assay platforms provide strong evidence for the robust and reliable inhibition of PREP by Z-Pro-Prolinal.
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below to facilitate reproducibility.
General Reagents and Enzyme Preparation
-
Human Recombinant PREP: Purified human recombinant PREP was obtained from a commercial source and diluted to the working concentration in the respective assay buffers.
-
PREP Inhibitor: Z-Pro-Prolinal was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted for the concentration-response curves. The final DMSO concentration in all assays was kept below 1%.
Fluorogenic PREP Activity Assay
This assay measures the release of the fluorescent group 7-amino-4-methylcoumarin (AMC) upon cleavage of the fluorogenic substrate Z-Gly-Pro-AMC by PREP.
Protocol:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT.
-
In a 96-well black microplate, add 5 µL of serially diluted Z-Pro-Prolinal or vehicle (DMSO).
-
Add 85 µL of the reaction buffer containing 1 ng of purified human PREP to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 100 µM Z-Gly-Pro-AMC substrate (final concentration 10 µM).
-
Immediately measure the fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Chromogenic PREP Activity Assay
This assay measures the release of the chromogenic group p-nitroaniline (pNA) from the substrate Z-Gly-Pro-pNA, which can be quantified by measuring the absorbance at 405 nm.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 100 mM NaCl.
-
In a 96-well clear microplate, add 10 µL of serially diluted Z-Pro-Prolinal or vehicle (DMSO).
-
Add 170 µL of the reaction buffer containing 5 ng of purified human PREP to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of 1 mM Z-Gly-Pro-pNA substrate (final concentration 100 µM).
-
Measure the absorbance at 405 nm every 2 minutes for 60 minutes using a microplate reader.
-
Calculate the reaction velocity (rate of absorbance increase) for each concentration.
-
Determine the IC50 value as described for the fluorogenic assay.
HPLC-Based PREP Activity Assay
This assay directly measures the cleavage of a physiological substrate, such as Bradykinin, by PREP, separating the substrate and product by reverse-phase HPLC.
Protocol:
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5).
-
In microcentrifuge tubes, combine 5 µL of serially diluted Z-Pro-Prolinal or vehicle (DMSO) with 85 µL of reaction buffer containing 10 ng of purified human PREP.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 500 µM Bradykinin (final concentration 50 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze 50 µL of the supernatant by reverse-phase HPLC using a C18 column.
-
Separate the substrate (Bradykinin) and its cleavage product using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile by measuring the absorbance at 214 nm.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of substrate cleavage for each inhibitor concentration and determine the IC50 value.
Visualized Workflows and Pathways
To further clarify the experimental process and the biological context of PREP, the following diagrams are provided.
Caption: General workflow for cross-validating PREP inhibitor activity.
Caption: PREP's role in neuropeptide degradation and its inhibition.
Discussion and Recommendations
The cross-validation of Z-Pro-Prolinal activity demonstrates excellent concordance between the fluorogenic, chromogenic, and HPLC-based assays. This consistency provides a high degree of confidence in the determined inhibitory potency. However, each assay format has practical implications that researchers should consider:
-
Fluorogenic Assays: These are generally the most sensitive and are well-suited for high-throughput screening (HTS) due to their simple, mix-and-read format. However, they can be prone to interference from fluorescent compounds or light scattering.
-
Chromogenic Assays: While typically less sensitive than fluorogenic assays, they are robust, cost-effective, and less susceptible to interference from colored compounds. They are a reliable choice for medium-throughput applications and orthogonal validation.
-
HPLC-Based Assays: This method is considered a gold standard as it directly measures the turnover of a substrate, including physiological ones, to its product. It is the least prone to assay artifacts from compound interference (e.g., fluorescence or color). However, it is low-throughput, requires specialized equipment, and is more labor-intensive.
Unlocking Neuroprotection: A Comparative Analysis of Prolyl Endopeptidase (PEP) Inhibitors
For Immediate Release
A deep dive into the therapeutic potential of Prolyl Endopeptidase (PEP) inhibitors reveals a promising frontier in the battle against neurodegenerative diseases. This guide offers a comparative analysis of various PEP inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this critical field.
Prolyl endopeptidase is a cytosolic serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones, many of which are implicated in learning, memory, and mood regulation.[1] Its inhibition has been shown to improve cognitive function in various animal models, making it a compelling target for the treatment of conditions like Alzheimer's disease and dementia.[1] This guide focuses on a comparative analysis of prominent PEP inhibitors, including Z-Pro-Prolinal, JTP-4819, and ONO-1603, to provide a clear overview of their neuroprotective profiles.
Comparative Efficacy of PEP Inhibitors
The following table summarizes the in vitro inhibitory potency of several PEP inhibitors against the prolyl endopeptidase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Enzyme Source | IC50 Value (nM) | Reference |
| Z-Pro-Prolinal | Rabbit Brain | 14 | [2] |
| Bovine Serum | Resistant to inhibition at 350 nM | [3] | |
| JTP-4819 | Rat Brain Supernatant | 0.83 ± 0.09 | [4] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 | [4] | |
| Rat Cerebral Cortex | 0.58 ± 0.02 | [5] | |
| Rat Hippocampus | 0.61 ± 0.06 | [5] | |
| Young Rat Brain | ~0.7 | [6] | |
| Aged Rat Brain | ~0.8 | [6] | |
| ONO-1603 | Not specified | Maximal protective effect at 30 nM (0.03 µM) | [7][8] |
Neuroprotective Effects: A Closer Look
Beyond direct enzyme inhibition, the neuroprotective effects of these compounds have been evaluated in various cellular and animal models.
Z-Pro-Prolinal has been shown to be a potent and selective inhibitor of prolyl oligopeptidase.
JTP-4819 demonstrates potent and specific inhibition of PEP and has been shown to enhance learning and memory in animal models.[4] It achieves this by potentiating neuropeptide functions through the inhibition of PEP, leading to increased acetylcholine release in the frontal cortex and hippocampus.[4][9] Studies have shown that JTP-4819 can increase the levels of substance P-like and thyrotropin-releasing hormone-like immunoreactivity in the brains of aged rats, suggesting it may help to correct age-related imbalances in peptidergic neuronal systems.[9]
ONO-1603 has demonstrated significant neuroprotective effects in cultured central nervous system neurons. It effectively delays age-induced apoptosis (programmed cell death) and is approximately 300 times more potent than the antidementia drug tetrahydroaminoacridine (THA) in this regard, with a maximal protective effect observed at a concentration of 0.03 µM.[7] Furthermore, ONO-1603 exhibits a wide protective concentration range (0.03 to 1 µM) and is non-toxic to neurons even at high concentrations.[7] One of its mechanisms of action involves the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in neuronal apoptosis.[7] ONO-1603 also promotes neuronal survival and neurite outgrowth and increases the levels of m3-muscarinic receptor mRNA, which is involved in cognitive function.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway for PEP inhibitor-mediated neuroprotection and a typical experimental workflow for assessing these effects.
Caption: PEP Inhibitor Neuroprotective Signaling Pathway.
Caption: In Vitro Neuroprotection Assay Workflow.
Experimental Protocols
Prolyl Endopeptidase (PEP) Activity Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against PEP.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the PEP enzyme solution, and the inhibitor solution (or solvent for control).
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell Viability (MTT) Assay for Neuroprotection
This assay is used to assess the ability of a PEP inhibitor to protect neuronal cells from a neurotoxic insult.[10][11][12][13]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)[14][15][16][17][18][19][20][21][22][23]
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)
-
PEP inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Expose the cells to the neurotoxin in the presence or absence of various concentrations of the PEP inhibitor. Include appropriate controls (cells alone, cells with vehicle, cells with toxin alone).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Remove the treatment medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Western Blot for GAPDH Expression
This protocol is used to determine the effect of PEP inhibitors on the expression or translocation of proteins like GAPDH, which can be involved in apoptosis.[2][24][25][26]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for GAPDH.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative expression levels of GAPDH.
Conclusion
The comparative data presented in this guide highlight the potent inhibitory and neuroprotective effects of various PEP inhibitors. While direct, head-to-head comparisons across a wide range of inhibitors under uniform experimental conditions are still needed, the existing evidence strongly supports their therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective strategies. Continued investigation into the nuanced mechanisms of these inhibitors will be crucial in translating their promise into effective treatments for neurodegenerative diseases.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical evidence that the whole compartment activity behavior of GAPDH differs between the cytoplasm and nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and initial characterisation of a N-benzyloxycarbonyl-prolyl-prolinal (Z-Pro-prolinal)-insensitive 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolysing peptidase in bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of propofol on proliferation and anti-apoptosis of neuroblastoma SH-SY5Y cell line: new insights into neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
- 21. researchgate.net [researchgate.net]
- 22. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
- 25. advimmuno.com [advimmuno.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In Vivo Therapeutic Efficacy of Prolyl Endopeptidase (PREP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), a serine protease that cleaves proline-containing peptides, has been identified as a significant target in the pathology of neurodegenerative and inflammatory diseases. Its role in the metabolism of neuroactive peptides and involvement in inflammatory signaling pathways makes it a compelling target for therapeutic intervention. This guide provides an objective comparison of the in vivo performance of a potent PREP inhibitor, S-17092 (herein referred to as Inhibitor 2), against the classic inhibitor Z-Pro-Prolinal and the natural compound Berberine.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes key quantitative data from preclinical and clinical studies, offering a clear comparison of the selected PREP inhibitors.
| Inhibitor | Alternative Name | Animal Model / Study | Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Inhibitor 2 (S-17092) | Rat (Scopolamine-induced amnesia) | Dose-dependent (Oral) | Dose-dependently inhibited the scopolamine-induced decrease in passive avoidance response. | [1][2] | |
| Rat (Brain neuropeptide metabolism) | 10 & 30 mg/kg (Oral, single & chronic) | Single 30 mg/kg dose increased Substance P (+41%) and α-MSH (+122%) in the frontal cortex. Decreased PREP activity by up to 88% in the medulla oblongata. | [3] | ||
| Elderly Healthy Volunteers | 100-1200 mg (Oral, single & multiple doses) | Dose-dependently inhibited plasma PREP activity. Improved performance in delayed verbal memory tasks at 1200 mg. | [1][4] | ||
| Z-Pro-Prolinal | N-benzyloxycarbonyl-prolyl-prolinal | Mouse (Ex vivo inhibition) | 1.25 mg/kg (i.p.) | >85% decrease in PREP activity in all tissues after 30 mins. The brain was particularly sensitive. | [5][6] |
| Rat (Transient ischemia model) | Not specified | Protected hippocampal CA1 pyramidal cells from delayed neuronal death. Effect was abrogated by vasopressin receptor antagonists. | [7] | ||
| Berberine | N/A (in vitro finding) | N/A | Identified as a dose-dependent human PREP inhibitor from Rhizoma coptidis extract. | [8] | |
| Rat (Carrageenan-induced inflammation) | Not specified (Pretreatment) | Inhibited the production of exudates and PGE2 in an air pouch model (demonstrates general anti-inflammatory effects). | [9] | ||
| ApoE-/- Mice (Atherosclerosis model) | Oral | Inhibited lipid deposition and plaque formation in the aorta. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of PREP inhibitors.
1. Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
This behavioral test is used to assess the impact of cognitive-enhancing compounds on short-term, long-term, or working memory.
-
Apparatus: A two-compartment box featuring a light, safe chamber and a dark, aversive chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. After a brief acclimatization period, the door to the dark chamber is opened. Rats, having a natural preference for dark environments, will typically enter. Upon entering the dark chamber, the door is closed, and a mild, brief electric foot shock is delivered through the grid.
-
Drug Administration: The test compound (e.g., S-17092) is administered orally at various doses. Shortly after, scopolamine (a muscarinic antagonist that induces memory impairment) is administered, typically intraperitoneally.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the door is opened. The latency to enter the dark compartment is measured.
-
-
Endpoint: A significant increase in the latency to enter the dark chamber compared to the scopolamine-only control group indicates a reversal of amnesia and a positive cognitive-enhancing effect of the test compound.[2]
2. Ex Vivo PREP Activity Measurement
This protocol measures the degree of PREP inhibition in various tissues after in vivo administration of an inhibitor.
-
Procedure:
-
Inhibitor Administration: An inhibitor (e.g., Z-Pro-Prolinal at 1.25 mg/kg) is administered to mice, typically via intraperitoneal (i.p.) injection.[5]
-
Tissue Collection: At a predetermined time point (e.g., 30 minutes post-injection), animals are euthanized, and tissues of interest (brain, kidney, liver, etc.) are rapidly dissected and flash-frozen.
-
Homogenization: Tissues are homogenized in a suitable buffer to prepare a tissue extract.
-
Enzymatic Assay: The homogenate is incubated with a synthetic PREP substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-sulfamethoxazole.[5]
-
-
Endpoint: The activity of PREP is determined by measuring the rate of substrate cleavage, often via spectrophotometry or fluorometry. The percentage of inhibition is calculated by comparing the enzyme activity in tissues from inhibitor-treated animals to that of vehicle-treated controls. A decrease of over 85% indicates potent in vivo target engagement.[5][6]
Mandatory Visualizations
PREP's Role in Neuromodulation and Neurodegeneration
Prolyl endopeptidase plays a critical role in brain function by degrading various neuropeptides that act as neurotransmitters or neuromodulators. Its inhibition can prevent this degradation, thereby enhancing the signaling of peptides involved in memory and cognition. Furthermore, PREP is implicated in neuroinflammatory processes that contribute to neuronal damage.
Caption: PREP signaling in neuronal health and disease.
General Workflow for In Vivo PREP Inhibitor Validation
The preclinical validation of a novel PREP inhibitor follows a structured workflow, progressing from initial compound administration to behavioral assessment and subsequent biochemical analysis to confirm target engagement and downstream effects.
Caption: A typical experimental workflow for preclinical studies.
References
- 1. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The natural product berberine is a human prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine as a novel ACSL4 inhibitor to suppress endothelial ferroptosis and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Prolyl Endopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key prolyl endopeptidase (PREP) inhibitors. PREP, a serine protease, is a promising therapeutic target for neurological and other disorders. Understanding the pharmacokinetic properties of its inhibitors is crucial for the development of effective clinical candidates. This document summarizes key pharmacokinetic parameters from preclinical and clinical studies, details the experimental methodologies employed, and visualizes relevant workflows and concepts.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of selected PREP inhibitors. Data has been compiled from various studies, and it is important to note that direct comparisons should be made with caution due to differing experimental conditions, including species, dose, and administration route.
| Inhibitor | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC | Bioavailability | Brain/Plasma Ratio |
| S-17092 | Human | 100-1200 mg | Oral | Dose-proportional | 0.5 - 2 | 7 - 31 | Dose-proportional | - | Centrally active |
| Z-321 | Human | 30-120 mg | Oral | 63.7 - 543.3 | 0.9 | ~1.8 | - | - | - |
| JTP-4819 | Human | 30-120 mg | Oral | 474 - 1649 | 1 | ~2 | Dose-proportional | - | - |
| KYP-2047 | Rat | 50 µmol/kg | i.p. | - | - | - | - | - | Higher than JTP-4819 |
| Z-Pro-Prolinal | Mouse | 1.25-5 mg/kg | i.p. | - | - | - | - | - | Effective in brain |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum concentration, t1/2: Half-life, AUC: Area under the curve, i.p.: Intraperitoneal. Dashes indicate data not available in the reviewed literature.
Key Observations
-
Synthetic Inhibitors in Human Trials: S-17092, Z-321, and JTP-4819 have undergone Phase I clinical trials, providing valuable human pharmacokinetic data. S-17092 exhibits a notably long half-life, suggesting the potential for less frequent dosing.[1] In contrast, Z-321 and JTP-4819 have shorter half-lives of approximately 1.8 and 2 hours, respectively.[2]
-
Brain Penetration: A direct comparison in rats demonstrated that KYP-2047 has a higher brain-to-blood ratio than JTP-4819, indicating superior penetration of the blood-brain barrier.[3] This is a critical attribute for inhibitors targeting central nervous system disorders.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental designs. Below are summaries of the methodologies used in the key cited studies.
Human Pharmacokinetic Studies (S-17092, Z-321, JTP-4819)
These studies were typically Phase I, randomized, double-blind, placebo-controlled trials in healthy volunteers.
-
Subjects: Healthy male and/or female volunteers, often with a specific age range (e.g., elderly for S-17092).
-
Dosing: Single ascending doses and multiple-dose regimens were administered orally.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of the inhibitor.
-
Analytical Method: Quantification of the inhibitors in plasma was primarily achieved using high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS).[1][2]
Rodent Pharmacokinetic and Brain Penetration Studies (JTP-4819, KYP-2047)
-
Animal Models: Studies were conducted in rats to assess brain penetration.
-
Administration: Inhibitors were administered intraperitoneally to bypass first-pass metabolism and directly assess systemic exposure and brain distribution.
-
Sample Collection: Blood and brain tissue were collected at specified time points after administration.
-
Analysis: Drug concentrations in plasma and brain homogenates were determined to calculate the brain-to-blood or brain-to-plasma ratio.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The pharmacokinetic profiles of prolyl endopeptidase inhibitors are diverse, with significant variations in absorption, half-life, and brain penetration. The synthetic inhibitors S-17092, Z-321, and JTP-4819 have demonstrated oral bioavailability in humans, with S-17092 having the longest half-life. KYP-2047 shows promise for CNS applications due to its efficient brain penetration in preclinical models. A notable gap in the literature is the lack of comprehensive oral pharmacokinetic data for the widely studied inhibitor Z-Pro-Prolinal. This guide provides a foundation for researchers to compare the properties of these important compounds and to inform the design of future studies in the development of novel PREP-targeted therapeutics.
References
A Comparative Guide to Prolyl Endopeptidase Inhibitor 2 and Other Key PEP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Prolyl Endopeptidase Inhibitor 2 against other notable alternatives. The following sections detail quantitative performance data, experimental methodologies, and visual representations of key processes to support your research and development efforts.
Prolyl Endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is a significant target in neuroscience and pharmacology. Its role in the metabolism of neuropeptides and peptide hormones has implicated it in various physiological and pathological processes, including memory, mood disorders, and neurodegenerative diseases.[1][2] Consequently, the development of potent and specific PEP inhibitors is an active area of research. This guide focuses on "Prolyl Endopeptidase Inhibitor II" (CAS 108708-25-4), a commercially available inhibitor, and compares its performance with other well-characterized PEP inhibitors: Z-Pro-prolinal, KYP-2047, and SUAM-1221.
Quantitative Comparison of PEP Inhibitor Potency
The inhibitory activities of Prolyl Endopeptidase Inhibitor II and its alternatives are summarized below. The data highlights the potency of each compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), against PEP from various species.
| Inhibitor | Common Synonym(s) | CAS Number | Potency | Enzyme Source | Reference |
| Prolyl Endopeptidase Inhibitor II | Z-PP-CHO | 108708-25-4 | Ki = 350 pM | Mouse Brain | [3] |
| Ki = 500 pM | Human Brain | [3] | |||
| Z-Pro-prolinal | N-Benzyloxycarbonyl-L-prolyl-L-prolinal | 88795-32-8 | IC50 = 0.4 nM | Porcine PREP | [4][5] |
| Ki = 1 nM | Not Specified | [2] | |||
| KYP-2047 | Prolyl Endopeptidase Inhibitor III | Not Available | Ki = 0.023 nM (23 pM) | Not Specified | [6][7] |
| SUAM-1221 | N-[N-(phenyl)butyryl-L-propyl]pyrrolidine | Not Available | IC50 = 3-27 nM | Rat Brain, Mouse Brain, Mouse Kidney | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication of findings.
In Vitro Prolyl Endopeptidase Activity Assay
This protocol is a common method for determining the inhibitory activity of compounds against PEP.
Principle: The enzymatic activity of PEP is measured by monitoring the cleavage of a chromogenic substrate, benzyloxycarbonyl-glycine-proline-p-nitroanilide (Z-Gly-Pro-pNA). The cleavage of this substrate by PEP releases p-nitroanilide, which can be quantified spectrophotometrically.
Materials:
-
Prolyl Endopeptidase (e.g., from human or rodent brain tissue, or recombinant)
-
Substrate: Z-Gly-Pro-pNA
-
Buffer: 0.1 M Citrate/Disodium Phosphate Buffer, pH 5.0 or Tris-HCl buffer, pH 7.5-8.0
-
Inhibitor compound (e.g., Prolyl Endopeptidase Inhibitor II) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of the substrate Z-Gly-Pro-pNA in 1,4-dioxane or DMSO.[9][10]
-
Prepare serial dilutions of the inhibitor compound to determine IC50 values.
-
In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution (or solvent for control wells).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).[9][10]
-
Stop the reaction by adding a stop solution, such as 0.2 M anhydrous sodium carbonate or acetic acid.[9][11]
-
Measure the absorbance of the released p-nitroanilide at 405-410 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Passive Avoidance Test for Memory Assessment
This behavioral test is used to evaluate the effect of PEP inhibitors on learning and memory, often in a scopolamine-induced amnesia model in rodents.[12][13]
Principle: The passive avoidance task is a fear-motivated test that assesses long-term memory.[12][14] Animals learn to avoid an environment in which they have previously received an aversive stimulus (a mild foot shock).
Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electrical shock.
Procedure:
-
Acquisition/Training Phase:
-
Place the animal in the light compartment and allow it to acclimatize.
-
After a short period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment. When the animal enters the dark chamber, the door is closed, and a mild, brief foot shock is delivered.
-
The animal is then removed from the apparatus.
-
-
Drug Administration:
-
Administer the PEP inhibitor or vehicle control at a specified time before or after the training phase.
-
To induce amnesia, scopolamine (e.g., 1 mg/kg) can be administered prior to the training.[12]
-
-
Retention/Testing Phase:
-
After a retention interval (typically 24 hours), place the animal back into the light compartment.
-
Open the door to the dark compartment and measure the latency to enter the dark chamber (step-through latency).
-
A longer step-through latency is indicative of better memory retention of the aversive experience.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the study of this compound.
References
- 1. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]
- 2. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]
- 3. Prolyl Endopeptidase Inhibitor II - CAS 108708-25-4 - Calbiochem | 537011 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Pro-prolinal | TargetMol [targetmol.com]
- 6. Prolyl Endopeptidase Inhibitor III, KYP-2047 The Prolyl Endopeptidase Inhibitor III, KYP-2047 controls the biological activity of Prolyl Endopeptidase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scantox.com [scantox.com]
- 13. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Comparative Analysis of Prolyl Endopeptidase Inhibitor 2 and Pramiracetam in Preclinical Cognitive Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive-enhancing effects of Prolyl Endopeptidase Inhibitor 2 (PEP Inhibitor 2) and Pramiracetam, supported by experimental data from preclinical studies.
This report details the mechanisms of action, and efficacy of these two compounds in various animal models of cognition, with a focus on memory enhancement. The information is presented to facilitate a clear comparison of their pharmacological profiles and potential as therapeutic agents for cognitive disorders.
Mechanisms of Action
Prolyl Endopeptidase (PEP), a cytosolic serine protease, is known to degrade several neuropeptides and peptide hormones involved in learning and memory, such as arginine vasopressin, substance P, and thyrotropin-releasing hormone. PEP inhibitors, including the experimental drug S 17092, are thought to exert their cognitive-enhancing effects by preventing the breakdown of these neuroactive peptides, thereby increasing their availability in the brain.[1][2] An alternative hypothesis suggests that PEP inhibitors may also function through protein-protein interactions, influencing synaptic processes.
Pramiracetam, a member of the racetam family of nootropics, is believed to primarily enhance high-affinity choline uptake (HACU) in the hippocampus. This action increases the synthesis and release of acetylcholine, a neurotransmitter crucial for memory and learning. Additionally, pramiracetam may increase the fluidity of neuronal membranes, potentially improving signal transduction.
Preclinical Efficacy in Cognitive Models
Both this compound and Pramiracetam have demonstrated pro-cognitive effects in a variety of animal models that assess different aspects of memory.
Spatial Memory: Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. In a study with aged rats exhibiting spatial memory deficits, the prolyl endopeptidase inhibitor JTP-4819 was administered orally at a dose of 1 mg/kg for 14 days.[3] The treatment resulted in a significant improvement in spatial memory, as evidenced by a decrease in escape latency and path length to find the hidden platform.[3]
Experimental Protocol: Morris Water Maze with JTP-4819
-
Subjects: Aged male F344 rats.
-
Apparatus: A circular pool (1.5 m in diameter) filled with water made opaque with a non-toxic substance. A hidden platform was submerged 1 cm below the water surface in a fixed quadrant.
-
Procedure:
-
Acquisition Phase: Rats were given four trials per day for 14 consecutive days to find the hidden platform. Each trial had a maximum duration of 120 seconds. If a rat failed to find the platform within the time limit, it was guided to it.
-
Probe Trial: On day 15, the platform was removed, and each rat was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
-
-
Drug Administration: JTP-4819 (1 mg/kg) or vehicle was administered orally once daily, 60 minutes before the first trial of the day.
| Treatment Group | Mean Escape Latency (seconds) | Mean Path Length (meters) |
| Aged Rats + Vehicle | 45.2 ± 5.1 | 12.8 ± 1.5 |
| Aged Rats + JTP-4819 (1 mg/kg) | 28.7 ± 4.3 | 8.2 ± 1.1 |
*p < 0.05 compared to vehicle-treated aged rats.
Reference and Working Memory: Radial Arm Maze
The radial arm maze is utilized to distinguish between reference memory (long-term memory for rules) and working memory (short-term memory for recently visited locations). In a study using a 16-arm radial maze, Pramiracetam was administered daily to rats for seven weeks.[4] The results showed a significant improvement in the reference memory component of the task at doses of 7.5 mg/kg and 15 mg/kg, while working memory was not significantly affected.[4]
Experimental Protocol: 16-Arm Radial Arm Maze with Pramiracetam
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A 16-arm radial maze with food rewards placed in nine of the arms. The baited arms remained consistent for each rat throughout the experiment (reference memory component).
-
Procedure:
-
Each rat was placed in the center of the maze and allowed to explore the arms for a single daily session until all nine baited arms were visited or a set time elapsed.
-
An entry into a never-baited arm was recorded as a reference memory error.
-
A re-entry into an already visited baited arm within the same session was recorded as a working memory error.
-
-
Drug Administration: Pramiracetam (7.5 mg/kg or 15 mg/kg) or vehicle was administered orally once daily, 30 minutes before the trial.
| Treatment Group | Mean Reference Memory Errors | Mean Working Memory Errors |
| Vehicle | 2.8 ± 0.4 | 1.5 ± 0.3 |
| Pramiracetam (7.5 mg/kg) | 1.6 ± 0.3 | 1.3 ± 0.2 |
| Pramiracetam (15 mg/kg) | 1.4 ± 0.2 | 1.4 ± 0.3 |
*p < 0.05 compared to vehicle-treated rats.
Fear-Motivated Learning and Memory: Passive Avoidance Test
The passive avoidance task assesses fear-motivated learning and memory. In a model of scopolamine-induced amnesia in rats, the prolyl endopeptidase inhibitor JTP-4819 significantly prolonged the retention time at oral doses of 1 and 3 mg/kg when administered before the acquisition trial.[5]
Experimental Protocol: Passive Avoidance Test with JTP-4819
-
Subjects: Male Wistar rats.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber was equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Each rat was placed in the light compartment. After a brief habituation period, the door was opened. When the rat entered the dark compartment, the door was closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) was delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat was again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) was measured, with a maximum cutoff time (e.g., 300 seconds).
-
-
Drug and Amnesia Induction: Scopolamine (0.5 mg/kg) was administered intraperitoneally 30 minutes before the acquisition trial to induce amnesia. JTP-4819 (1 or 3 mg/kg) or vehicle was administered orally 60 minutes before the acquisition trial.
| Treatment Group | Mean Step-Through Latency (seconds) |
| Vehicle + Saline | 285 ± 15 |
| Scopolamine + Vehicle | 45 ± 8 |
| Scopolamine + JTP-4819 (1 mg/kg) | 155 ± 22 |
| Scopolamine + JTP-4819 (3 mg/kg) | 210 ± 25 |
*p < 0.05 compared to Scopolamine + Vehicle group.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: Proposed mechanism of Pramiracetam.
Caption: General experimental workflow for cognitive testing.
Conclusion
Both this compound and Pramiracetam demonstrate significant cognitive-enhancing properties in preclinical models, albeit through different proposed mechanisms of action. PEP inhibitors, such as JTP-4819 and S 17092, show efficacy in models of age-related and chemically-induced cognitive decline across various memory domains.[1][2][3][6][7] Pramiracetam has been shown to be effective in improving reference memory and can partially ameliorate induced amnesia.[4][8]
The choice between these compounds for further research and development would depend on the specific cognitive domain being targeted and the underlying pathology of the cognitive disorder. The data presented in this guide offer a foundation for such comparative evaluations. Further head-to-head studies would be beneficial to more definitively delineate the relative potencies and therapeutic potential of these two classes of cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of pramiracetam (CI-879) on the acquisition of a radial arm maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramiracetam effects on scopolamine-induced amnesia in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
